Product packaging for Ranbezolid(Cat. No.:CAS No. 392659-38-0)

Ranbezolid

Cat. No.: B10821012
CAS No.: 392659-38-0
M. Wt: 461.4 g/mol
InChI Key: PWHNTOQANLCTHN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranbezolid (RBx-7644) is a novel, broad-spectrum oxazolidinone antibacterial compound developed for research applications . It was designed as an analog of linezolid, featuring a key nitrofuran moiety that enhances its interaction with the bacterial ribosome . This structural modification allows this compound to potently inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex, a critical step for bacterial replication . Its mechanism is particularly valuable for studying multi-drug resistant Gram-positive pathogens, against which it has demonstrated potent in vitro activity, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) . Furthermore, studies have shown that unlike linezolid, this compound can also inhibit bacterial cell wall and lipid synthesis in organisms like Staphylococcus epidermidis , which is attributed to the effect of the nitrofuran group on cell membrane integrity . Comparative research has highlighted its enhanced potency against a range of anaerobic bacteria, making it a robust tool for investigating novel antibiotic pathways and resistance mechanisms . It is important to note that while this compound entered Phase I clinical trials, its further development was terminated . This makes it an excellent reference compound for academic and industrial research focused on the structure-activity relationships of oxazolidinones and for in vitro studies of antibacterial efficacy. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN5O6 B10821012 Ranbezolid CAS No. 392659-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

392659-38-0

Molecular Formula

C21H24FN5O6

Molecular Weight

461.4 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1

InChI Key

PWHNTOQANLCTHN-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

Ranbezolid's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid, a member of the oxazolidinone class of antibiotics, exerts its antibacterial effect by targeting a critical component of bacterial protein synthesis: the ribosome. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis.[1] Its primary target is the 50S ribosomal subunit, where it binds to the 23S rRNA at the peptidyl transferase center (PTC).[1][2] This binding event is crucial as it interferes with the correct positioning of initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[1][3] Unlike some other ribosome-targeting antibiotics, this compound does not directly inhibit the peptidyl transferase activity itself but rather sterically hinders the accommodation of aminoacyl-tRNA at the A-site.[2]

Molecular modeling studies indicate that this compound fits into the active site of the ribosome in a manner similar to linezolid, another well-characterized oxazolidinone.[1] However, this compound exhibits a higher theoretical binding affinity.[1] The nitrofuran ring of this compound extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][4] This interaction stabilizes a non-productive conformation of the ribosome, effectively stalling protein synthesis at the initiation phase.[1][2]

Recent studies have also revealed a context-specific nature of inhibition by oxazolidinones. The inhibitory action is significantly enhanced when the nascent peptide chain has an alanine residue at the penultimate position, suggesting that interactions between the antibiotic and the nascent peptide contribute to the stabilization of the drug-ribosome complex.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Concentrations of this compound

ParameterOrganism/SystemThis compound ValueLinezolid Value (for comparison)Reference
IC50 Bacterial cell-free transcription-translation17 µM100 µM[1]
IC50 E. coli 70S initiation complex formationNot specified for this compound130 µM[6]
IC50 S. aureus 70S initiation complex formationNot specified for this compound116 µM[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Reference
Staphylococcus aureus ATCC 2592312[4]
Staphylococcus epidermidis ATCC 23760 (MRSE)12[4]

Key Experimental Protocols

In Vitro Cell-Free Transcription-Translation Assay

This assay is used to determine the direct inhibitory effect of a compound on bacterial protein synthesis.

Principle: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase) from a DNA template. The activity of the reporter protein is measured in the presence and absence of the test compound.

Detailed Methodology:

  • Preparation of S30 Extract:

    • Grow Staphylococcus aureus or Escherichia coli to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-acetate buffer with magnesium acetate and KCl).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris. The supernatant is the S30 extract.

  • Reaction Mixture (Typical):

    • S30 extract

    • DNA template (e.g., plasmid containing the luciferase gene)

    • ATP and GTP

    • Amino acid mixture

    • An energy-regenerating system (e.g., creatine phosphate and creatine kinase)

    • Buffer (e.g., Tris-acetate, pH 8.2, with potassium acetate and magnesium acetate)

    • Varying concentrations of this compound or control antibiotic.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).[7]

  • Quantification:

    • Measure the activity of the synthesized reporter protein. For luciferase, add luciferin substrate and measure luminescence using a luminometer.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Macromolecular Synthesis Inhibition Assay

This assay helps to determine the specificity of an antibiotic's inhibitory action on different cellular biosynthetic pathways.

Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall is measured in bacterial cells treated with the antibiotic.

Detailed Methodology:

  • Bacterial Culture:

    • Grow Staphylococcus aureus to early or mid-logarithmic phase in a suitable medium.

  • Labeling:

    • Divide the culture into aliquots and add specific radiolabeled precursors to each:

      • Protein synthesis: [14C]-isoleucine or [3H]-leucine

      • DNA synthesis: [3H]-thymidine

      • RNA synthesis: [3H]-uridine

      • Cell wall synthesis: [3H]-N-acetylglucosamine

      • Lipid synthesis: [14C]-acetate

  • Antibiotic Treatment:

    • Add this compound at various concentrations (e.g., at its MIC) to the labeled cultures. Include a no-drug control and controls with known inhibitors of each pathway.

  • Incubation:

    • Incubate the cultures at 37°C for a defined period (e.g., 60 minutes).[1]

  • Precipitation and Measurement:

    • Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

    • Collect the precipitated macromolecules by filtration or centrifugation.

    • Wash the precipitates to remove unincorporated precursors.

    • Measure the radioactivity of the precipitates using a scintillation counter.

  • Data Analysis:

    • Express the results as the percentage of incorporation in treated samples compared to the untreated control.

Visualizations

This compound's Mechanism of Action on the Bacterial Ribosome

ranbezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) 70S_initiation_complex 70S Initiation Complex (Functional) 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit fMet_tRNA Initiator fMet-tRNA 30S_subunit->70S_initiation_complex A_site A-site P_site P-site This compound This compound Inhibition INHIBITION This compound->Inhibition fMet_tRNA->P_site Binds to P-site fMet_tRNA->70S_initiation_complex Protein_synthesis_initiation Protein Synthesis Initiation 70S_initiation_complex->Protein_synthesis_initiation Inhibition->70S_initiation_complex Prevents formation No_protein_synthesis No Protein Synthesis Inhibition->No_protein_synthesis

Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex and halting protein synthesis.

Experimental Workflow for In Vitro Translation Inhibition Assay

experimental_workflow Prepare_S30 Prepare Bacterial S30 Cell-Free Extract Setup_reaction Set up Reaction Mixtures: - S30 Extract - DNA Template (e.g., luciferase) - Amino Acids, ATP, GTP - Buffer Prepare_S30->Setup_reaction Add_this compound Add Varying Concentrations of this compound Setup_reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_activity Measure Reporter Protein Activity (e.g., Luminescence) Incubate->Measure_activity Analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_activity->Analyze_data End End Analyze_data->End

Caption: A typical workflow for determining the inhibitory effect of this compound on bacterial protein synthesis using an in vitro translation assay.

References

Ranbezolid: A Technical Guide to an Oxazolidinone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid (also known as RBx 7644) is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3] This class of antibiotics is significant for its activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains that pose a considerable threat in clinical settings.[4][5] this compound, developed by Ranbaxy Laboratories, has demonstrated a potent and broad spectrum of activity, including efficacy against anaerobic bacteria and Mycobacterium tuberculosis.[4] Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a core oxazolidinone structure. Its chemical identity and properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide[1][7]
CAS Number 392659-38-0 (free base)[1][7]
Chemical Formula C21H24FN5O6[1][7]
Molecular Weight 461.45 g/mol [1][7]
SMILES CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2[1]
InChI InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1[1]
Physicochemical Properties
PropertyValue
Melting Point 136 °C (free base), 207–209 °C (hydrochloride salt)
XLogP 1.52[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 7[2]
Rotatable Bonds 8[2]
Topological Polar Surface Area 121.4 Ų[2]
Boiling Point Data not publicly available
Solubility Specific quantitative data not publicly available; oxazolidinones generally exhibit moderate polarity and may have pH-dependent aqueous solubility.[8]
pKa Data not publicly available

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10] This occurs through a specific interaction with the bacterial ribosome, which distinguishes it from other protein synthesis inhibitors.

Primary Target: Bacterial Ribosome

As an oxazolidinone, this compound targets the 50S subunit of the bacterial ribosome.[9][10] It binds to the 23S rRNA at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[9][11][12] This binding event interferes with the formation of the initiation complex, which is a crucial first step in protein synthesis.[9][13] Specifically, this compound prevents the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby halting the translation process before it can begin.[4][9] Molecular modeling studies have indicated that the nitrofuran ring of this compound extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][9]

Ranbezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P-site Block X P_site->Block A_site A-site This compound This compound This compound->P_site Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binding Blocked mRNA mRNA mRNA->30S_subunit Initiation_Complex Initiation Complex (fMet-tRNA-mRNA-Ribosome) Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Block->Initiation_Complex

Caption: this compound's inhibition of bacterial protein synthesis initiation.
Secondary Mechanisms and Other Effects

In addition to its primary target, this compound has been observed to have other effects:

  • Cell Wall and Lipid Synthesis Inhibition: In studies with Staphylococcus epidermidis and Bacteroides fragilis, this compound showed inhibitory effects on cell wall and lipid synthesis.[9][14] This suggests a potential multi-target activity that could contribute to its bactericidal effect against certain pathogens.[9][14]

  • Monoamine Oxidase-A (MAO-A) Inhibition: this compound is a competitive inhibitor of MAO-A.[1][3] This is a known class effect of oxazolidinones and requires consideration in drug development due to potential drug-drug interactions.

Antibacterial Spectrum

This compound exhibits potent activity against a broad range of bacteria, a feature that makes it a compound of significant interest.

Gram-Positive Aerobes

It is highly effective against Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA).[2][9]

Anaerobic Bacteria

A notable characteristic of this compound is its excellent in vitro activity against both Gram-positive and Gram-negative anaerobic bacteria.[7][9][15] This represents an advantage over some other oxazolidinones, like linezolid, which are less active against Gram-negative anaerobes.[15] A time-kill kinetics study demonstrated that this compound has a concentration-dependent bactericidal effect against anaerobes.[14]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to Linezolid for a range of anaerobic bacteria.

Organism (Number of Strains)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
All Anaerobes (306) 0.030.524
Bacteroides fragilis group (120)0.030.524
Prevotella/Porphyromonas (58)0.030.2514
Fusobacterium spp. (30)0.061.00.51
Gram-positive cocci (44)0.030.0612
Clostridium spp. (30)≤0.0080.0314
Gram-positive non-sporeforming rods (24)0.54.012
(Data sourced from Ednie et al., 2003)[7][15]
Mycobacterium tuberculosis

This compound has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[16] In studies using infected murine macrophages, this compound (RBx 7644) demonstrated activity against intracellular bacteria.[16]

M. tuberculosis StrainsThis compound (RBx 7644) MIC50 (mg/L)This compound (RBx 7644) MIC90 (mg/L)
Sensitive 816
MDR 816
(Data sourced from Singhal et al., 2005)[16]
Anti-Biofilm Activity

This compound has demonstrated the ability to inhibit the formation of staphylococcal biofilms.[17] Studies have shown that it has significant activity against the adhesion of S. epidermidis and S. aureus to plastic surfaces, suggesting its potential in treating device-related infections.[17] Furthermore, it has been shown to be capable of completely eradicating established MRSA biofilms at clinically relevant concentrations.[18]

Experimental Protocols

The following sections outline the methodologies used in key in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of anaerobic bacteria to this compound was determined using the agar dilution method according to NCCLS (now CLSI) methodology.[15]

  • Media: Brucella laked blood agar plates were used.

  • Inoculum: An inoculum of 10^5 CFU per spot was applied to the agar surface.

  • Incubation: Plates were incubated for 48 hours in an anaerobic chamber.

  • Controls: Standard quality control strains were included in each run to ensure the accuracy of the results.

Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound against S. aureus and S. epidermidis.[19]

Time_Kill_Assay_Workflow Start Start: Bacterial Culture (Logarithmic Phase) Inoculation Inoculate into Broth with this compound (e.g., 1x, 2x, 4x MIC) Start->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (e.g., 24h at 37°C) Plating->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Analysis Plot log10 CFU/mL vs. Time Count_CFU->Analysis End Determine Bactericidal (≥3-log10 reduction) or Bacteriostatic Activity Analysis->End

Caption: Generalized workflow for a time-kill kinetics assay.
  • Procedure: Cultures of the test organisms were exposed to various concentrations of this compound (e.g., ranging from 0.25 to 16 µg/ml).[19]

  • Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24, and 30 hours), serially diluted, and plated to determine the viable count (log10 CFU/mL).[19]

  • Endpoint: Bactericidal activity was defined as a ≥3 log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[19]

Macromolecular Synthesis Inhibition Assay

The effect of this compound on the synthesis of DNA, RNA, protein, cell wall, and lipids was determined by measuring the incorporation of specific radiolabeled precursors.[9][19]

  • Precursors: Radiolabeled compounds such as [3H]thymidine (DNA), [3H]uridine (RNA), [14C]isoleucine (protein), [3H]N-acetylglucosamine (cell wall), and [14C]acetate (lipids) were used.[19]

  • Procedure: Bacterial cultures were incubated with the radiolabeled precursors in the presence and absence of this compound at its MIC.

  • Measurement: The amount of incorporated radioactivity into macromolecules was measured over time (e.g., at 5, 20, 40, and 60 minutes).

  • Analysis: The percentage of inhibition of synthesis for each macromolecule was calculated by comparing the treated samples to the untreated controls.

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key part of the synthesis is the reductive alkylation of a piperazinyl oxazolidinone derivative with 5-nitro-2-furfural.

A general synthetic scheme is as follows:

  • **(S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide is dissolved in dichloromethane and cooled.

  • Trifluoroacetic acid is added for deprotection of the piperazine.

  • The resulting intermediate is then reacted with 5-nitro-2-furaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, in tetrahydrofuran.

  • The crude product is purified by column chromatography to yield the this compound free base.

  • The free base can then be converted to its hydrochloride salt by treatment with ethanolic HCl.

Conclusion

This compound is a potent oxazolidinone antibiotic with a compelling profile for researchers and drug developers. Its broad spectrum of activity, which includes clinically challenging pathogens like MRSA, anaerobic bacteria, and M. tuberculosis, makes it a valuable subject of study. The primary mechanism of inhibiting bacterial protein synthesis at the initiation stage, supplemented by potential secondary effects on cell wall and lipid synthesis, provides a strong basis for its efficacy. While some physicochemical properties and detailed experimental protocols are not widely available in public literature, the existing data clearly establish this compound as a significant compound within its class, warranting further investigation and consideration in the development of new antibacterial therapies.

References

An In-depth Technical Guide to the In Vitro Activity of Ranbezolid Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid (RBx 7644) is an investigational oxazolidinone, a class of synthetic antimicrobial agents that have become critical in treating infections caused by resistant Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. This compound demonstrates potent activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also exhibits significant activity against anaerobic bacteria.[1][2] Its primary mechanism involves the inhibition of bacterial protein synthesis, a characteristic of the oxazolidinone class.[2][3]

Mechanism of Action

Like other oxazolidinones, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[2][4] It targets the 50S ribosomal subunit, binding to the 23S rRNA at the peptidyl transferase center.[2][3] This action interferes with the formation of the initiation complex, specifically preventing the binding of N-formyl-methionyl-tRNA (fMet-tRNA) to the P site, thereby halting the translation process at a very early stage.[2] This mechanism is distinct from many other ribosome-targeting antibiotics.[2] Studies indicate that this compound specifically inhibits bacterial ribosomes with no significant effect on mammalian ribosomes.[2][4]

Interestingly, in Staphylococcus epidermidis, this compound has also been observed to inhibit cell wall and lipid synthesis and affect membrane integrity in a dose-dependent manner, suggesting potential secondary mechanisms of action that may contribute to its overall efficacy.[2][5]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit P_site P Site (on 50S) Inhibition Inhibition of Initiation Complex Formation 50S_subunit->Inhibition Prevents binding 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->P_site Attempts to bind Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound has been evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound and Comparators against Aerobic Gram-Positive Bacteria
OrganismNo. of IsolatesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus378This compound (RBx 11760)¹-2[6]
Linezolid-4[6]
Staphylococcus epidermidis378This compound (RBx 11760)¹-0.5[6]
Linezolid-2[6]
Enterococcus spp.378This compound (RBx 11760)¹-1[6]
Linezolid-4[6]
Streptococcus pneumoniae378This compound (RBx 11760)¹-0.5[6]
Linezolid-2[6]

¹RBx 11760 is a bi-aryl oxazolidinone from the same research program as this compound (RBx 7644), showing comparable or improved activity.[6]

Table 2: In Vitro Activity of this compound and Comparators against Anaerobic Bacteria
Organism GroupNo. of IsolatesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
All Anaerobes306This compound 0.03 0.5 [1]
Linezolid24[1]
Amoxicillin-Clavulanate0.52[1]
Imipenem0.1251[1]
Clindamycin0.258[1]
Metronidazole14[1]

As shown, this compound demonstrates superior potency compared to Linezolid, with significantly lower MIC₉₀ values against both aerobic Gram-positive cocci and a wide range of anaerobic bacteria.[1][6]

Time-Kill Kinetics

Time-kill assays are performed to assess the dynamic interaction between an antimicrobial agent and a bacterium, determining whether the agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). An antibiotic is typically considered bactericidal if it produces a ≥3-log₁₀ reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2][6]

  • Against Staphylococcus aureus : this compound is generally bacteriostatic against S. aureus at concentrations up to 8x MIC.[2] However, bactericidal activity has been observed at higher concentrations (16 µg/mL).[2][7]

  • Against Staphylococcus epidermidis : this compound demonstrates clear bactericidal activity against S. epidermidis, achieving a ≥3-log₁₀ reduction in CFU/mL within 6 hours at a concentration of 4x MIC (4 µg/mL). In contrast, Linezolid remained bacteriostatic.[2][7]

  • Against Streptococcus pneumoniae : A related bi-aryl oxazolidinone, RBx 11760, showed bactericidal activity against S. pneumoniae, achieving a 4.6-log₁₀ kill at 4x MIC.[6]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antimicrobial agents. The following sections detail the protocols for key in vitro experiments.

cluster_mic Susceptibility Testing cluster_dynamics Pharmacodynamic Evaluation cluster_advanced Advanced Characterization MIC_Determination MIC Determination (Broth Microdilution) MIC_Interpretation Interpret Results (S, I, R) MIC_Determination->MIC_Interpretation Time_Kill Time-Kill Assay MIC_Interpretation->Time_Kill Select concentrations (e.g., 2x, 4x MIC) PAE_Assay Post-Antibiotic Effect (PAE) Assay MIC_Interpretation->PAE_Assay Select concentrations (e.g., 4x MIC) Time_Kill->PAE_Assay Often performed in parallel Biofilm_Activity Biofilm Eradication/ Inhibition Assay Time_Kill->Biofilm_Activity Further investigation Resistance_Studies Resistance Frequency & Mechanism Studies

Caption: Standard workflow for in vitro evaluation of a new antibiotic.

MIC Determination by Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M23-A2.[6][8][9][10]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[11] This can be determined by visual inspection or using a plate reader.

Time-Kill Kinetics Assay

This protocol outlines the method to determine the rate and extent of bacterial killing by an antimicrobial agent over time.[2][12][13]

  • Preparation:

    • Grow the test organism to the mid-logarithmic phase in MHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed MHB.

  • Antimicrobial Exposure:

    • Add this compound to the flasks at predetermined concentrations, typically multiples of the previously determined MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a positive growth control flask with no antibiotic.

  • Sampling and Viable Counts:

    • Incubate all flasks at 37°C, usually with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial 10-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate a defined volume of each dilution onto appropriate agar plates (e.g., Trypticase Soy Agar).

  • Analysis:

    • Incubate the agar plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction.[2][6]

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15][16]

  • Exposure Phase:

    • Expose a mid-log phase bacterial culture (approx. 10⁶ CFU/mL) to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.

  • Drug Removal:

    • After the exposure period, rapidly remove the antibiotic. This is typically achieved by a large dilution (e.g., 1:1000) of the culture in pre-warmed, antibiotic-free broth. This dilution reduces the drug concentration to well below the MIC.

  • Regrowth Monitoring:

    • Incubate both the treated and control cultures at 37°C.

    • Determine the viable counts (CFU/mL) from both cultures at hourly or bi-hourly intervals until the turbidity of the control culture reaches a predetermined level.

  • Calculation:

    • The PAE is calculated using the formula: PAE = T - C

    • Where T is the time required for the count in the antibiotic-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal.

    • Where C is the time required for the count in the untreated control culture to increase by 1-log₁₀.[15]

Conclusion

The in vitro data for this compound strongly support its potential as a potent therapeutic agent against clinically important Gram-positive pathogens. It exhibits superior MIC values compared to the first-generation oxazolidinone, Linezolid, against staphylococci, enterococci, and streptococci.[6] Furthermore, its significant activity against anaerobic bacteria broadens its potential clinical utility.[1] Time-kill studies confirm its bactericidal action against key pathogens like S. epidermidis, a common cause of device-related infections.[2] The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antimicrobial candidates, ensuring data consistency and comparability across research and development settings.

References

Ranbezolid's Impact on Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ranbezolid, an oxazolidinone antibiotic, and its inhibitory effects on bacterial protein synthesis. It is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative data for comparative analysis, and explicit experimental protocols for key assays.

Core Mechanism of Action

This compound, like other oxazolidinones, is a potent inhibitor of bacterial protein synthesis.[1][2] Its primary target is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] By binding to the 23S rRNA of the 50S subunit, this compound interferes with the formation of the initiation complex, a crucial first step in protein synthesis.[1] This action prevents the binding of the initiator fMet-tRNA to the P site of the ribosomal peptidyltransferase center.[1] This specific inhibition of the initiation phase distinguishes oxazolidinones from many other classes of antibiotics that target different stages of protein synthesis.[1][3][4] Molecular modeling studies indicate that this compound fits within the active site of the ribosome, with its nitrofuran ring extending towards key nucleotides, forming hydrogen bonds that contribute to its potent activity.[2]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit P_site P Site 50S_subunit->P_site Initiation_Complex Initiation Complex (70S) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit A_site A Site 30S_subunit->A_site 30S_subunit->Initiation_Complex This compound This compound This compound->50S_subunit Binds to 23S rRNA Inhibition Inhibition This compound->Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binding Blocked mRNA mRNA mRNA->30S_subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->fMet_tRNA

This compound's Mechanism of Action on the Bacterial Ribosome.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, primarily in comparison to Linezolid, another prominent oxazolidinone.

Table 1: In Vitro Protein Synthesis Inhibition
CompoundTarget SystemIC50 (μM)Fold Difference (vs. Linezolid)
This compound Bacterial Ribosomes17[2]5-6x more potent[2]
Linezolid Bacterial Ribosomes100[2]-
Table 2: Minimum Inhibitory Concentrations (MICs) Against Key Pathogens
OrganismAntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae This compound0.06 - 2.0[5]0.5[5]1.0[5]
Linezolid0.25 - 4.0[5]1.0[5]2.0[5]
Staphylococcus aureus This compound≤0.06 - 4[5]--
Linezolid0.5 - 4[5]--
Coagulase-negative staphylococci This compoundLower than S. aureus[5]--
Enterococci This compound-0.5 - 1-
Linezolid-1 - 2-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of a compound on bacterial protein synthesis in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit 50% of bacterial protein synthesis (IC50).

Materials:

  • S30 extract from a suitable bacterial strain (e.g., E. coli)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)

  • ATP and GTP

  • Buffer solution (containing Tris-HCl, MgCl2, NH4Cl, and β-mercaptoethanol)

  • This compound and other compounds for testing

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the S30 extract, DNA template, amino acid mixture, ATP, GTP, and buffer.

  • Compound Addition: Add varying concentrations of this compound (or other test compounds) to the reaction tubes. Include a control with no compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for transcription and translation to occur.

  • Protein Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins.

  • Filtration and Washing: Collect the precipitated protein by filtering the mixture through a glass fiber filter. Wash the filter with TCA to remove any unincorporated radiolabeled amino acids.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the control. Plot the inhibition percentage against the log of the this compound concentration and determine the IC50 value.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (S30, DNA, Amino Acids, etc.) Start->Prepare_Reaction_Mix Add_Compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Precipitate_Protein Precipitate Protein (Add TCA) Incubate->Precipitate_Protein Filter_Wash Filter and Wash Precipitate_Protein->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Protein Synthesis Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • This compound stock solution

  • Spectrophotometer

  • Pipettes and multichannel pipettor

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain in broth to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[7] Dilute this suspension to the final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[8]

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in broth to achieve a range of concentrations.[1]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6] This can also be determined by measuring the optical density (OD) with a plate reader.[6]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C (16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination by Broth Microdilution.
Ribosome Binding Assay

This assay is used to demonstrate the direct interaction of a compound with the ribosome.

Objective: To confirm the binding of this compound to the bacterial 50S ribosomal subunit.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits from a bacterial source

  • Radiolabeled this compound (e.g., [14C]-Ranbezolid)

  • Non-radiolabeled this compound (for competition assay)

  • Binding buffer (containing Tris-HCl, MgCl2, NH4Cl)

  • Nitrocellulose filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a microcentrifuge tube, incubate the purified ribosomes or 50S subunits with radiolabeled this compound in the binding buffer. For a competition experiment, also include parallel tubes with an excess of non-radiolabeled this compound.

  • Filtration: After incubation, rapidly filter the mixture through a nitrocellulose membrane. The ribosomes and any bound radiolabeled compound will be retained on the filter, while unbound compound will pass through.

  • Washing: Wash the filter with cold binding buffer to remove any non-specifically bound radiolabeled compound.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter corresponds to the amount of this compound bound to the ribosomes. In the competition assay, a significant reduction in radioactivity in the presence of excess non-radiolabeled this compound confirms specific binding.

This guide provides a foundational understanding of this compound's action against bacterial protein synthesis. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

Initial Studies on Ranbezolid for MRSA Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid, an oxazolidinone antibiotic, has demonstrated promising initial results in the treatment of infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). Preclinical studies have highlighted its potent in vitro activity against both planktonic and biofilm forms of MRSA, often exceeding the efficacy of earlier-generation oxazolidinones like linezolid. Its mechanism of action involves the inhibition of bacterial protein synthesis through a specific interaction with the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the initial research on this compound, detailing its antimicrobial properties, mechanism of action, and the experimental protocols used in its early-stage evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of new anti-MRSA therapies.

In Vitro Antimicrobial Activity

This compound has shown significant in vitro activity against a range of Gram-positive bacteria, including MRSA. Key findings from initial studies are summarized below.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound against MRSA has been determined using standardized methods, demonstrating potent inhibitory activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against MRSA

Organism Compound MIC (µg/mL) Reference
MRSA ATCC 33591This compound1[1][2]
MRSA ATCC 33591Linezolid2-4[1][2]
MRSA ATCC 33591Tedizolid0.5[1][2]
MRSA 562This compoundNot Specified[3]
MRSE 879This compoundNot Specified[3]
Time-Kill Kinetics

Time-kill assays have been employed to assess the bactericidal or bacteriostatic activity of this compound against MRSA over time.

Table 2: Time-Kill Assay Results for this compound against S. aureus

Organism Compound Concentration Time to ≥3-log10 CFU/mL Reduction Activity Reference
S. aureus 25923This compound16 µg/mLNot Achieved (up to 30h)Bacteriostatic[4]
S. epidermidis 23760This compound4 µg/mL (4x MIC)6 hoursBactericidal[4]
Biofilm Eradication

A significant finding in early studies is the potent activity of this compound against MRSA biofilms, a key contributor to the persistence of chronic infections.

Table 3: Biofilm Eradication Concentrations of this compound and Other Oxazolidinones against MRSA ATCC 33591 Biofilms

Compound MIC (µg/mL) MBEC99.9 (µg/mL) MBECC (µg/mL) Reference
This compound1432[1][2]
Linezolid416>1024[1][2]
Tedizolid0.51>128[1][2]

MBEC99.9: Minimum biofilm eradication concentration for 99.9% eradication. MBECC: Minimum biofilm eradication concentration for complete (100%) eradication.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.

Ribosomal Binding

The primary target of this compound is the 50S ribosomal subunit. It binds to the 23S rRNA at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex and preventing the binding of aminoacyl-tRNA to the A-site. This action effectively halts the elongation of the polypeptide chain.[4][5][6] Molecular modeling studies suggest that this compound fits into the active site of the ribosome in a manner similar to linezolid, but with a higher theoretical binding affinity.[4] The nitrofuran ring of this compound is thought to extend towards specific nucleotides, such as C2507, G2583, and U2584, with the nitro group forming a hydrogen bond with the base of G2583, contributing to its potent activity.[4]

Signaling Pathway Diagram

Ranbezolid_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S_subunit 50S Subunit A_site A-site 50S_subunit->A_site P_site P-site 50S_subunit->P_site E_site E-site 50S_subunit->E_site 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Polypeptide Growing Polypeptide Chain This compound This compound This compound->50S_subunit Binds to 23S rRNA at Peptidyl Transferase Center Inhibition->Polypeptide Protein Synthesis Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

This section details the methodologies employed in the initial in vitro and in vivo studies of this compound.

In Vitro Studies

The MIC of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Method: Broth microdilution.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A suspension of the MRSA strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Procedure: Two-fold serial dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate. Each well was then inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

  • Bacterial Strains and Growth Conditions: MRSA strains were grown overnight in CAMHB. A logarithmic phase culture was then diluted to achieve a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antibiotic Concentrations: this compound was tested at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, 8x, and 16x MIC). A growth control without antibiotic was included.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated onto Tryptic Soy Agar (TSA).

  • Incubation and Enumeration: Plates were incubated at 35°C ± 2°C for 18-24 hours, after which colonies were counted. The results were expressed as log10 CFU/mL.

  • Data Interpretation: Bactericidal activity was defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity was defined as a <3-log10 reduction.

The MBEC assay was performed using the Calgary Biofilm Device (e.g., a 96-well plate with a corresponding lid of 96 pegs).

  • Biofilm Formation: The pegs of the Calgary Biofilm Device were immersed in a 96-well plate containing a standardized MRSA suspension (approximately 107 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) and incubated for 24 hours to allow for biofilm formation.

  • Antibiotic Challenge: The peg lid with the established biofilms was rinsed with sterile saline to remove planktonic cells and then transferred to a new 96-well plate containing serial dilutions of this compound.

  • Incubation: The plate was incubated for a specified period (e.g., 24 hours) to allow the antibiotic to act on the biofilm.

  • Biofilm Quantification: After the antibiotic challenge, the pegs were rinsed again and transferred to a "recovery" plate containing fresh growth medium. The entire apparatus was sonicated to dislodge the biofilm bacteria from the pegs into the medium. The number of viable bacteria in the recovery wells was then determined by serial dilution and plating (CFU counting) or by measuring turbidity (optical density).

  • Endpoint Determination: The MBEC was defined as the lowest concentration of this compound that resulted in the eradication of the biofilm (either a ≥3-log10 reduction in CFU/mL or no visible growth).

MBEC_Workflow cluster_prep Biofilm Formation cluster_treatment Antibiotic Challenge cluster_quantification Quantification Inoculation Inoculate 96-well plate with MRSA Incubation1 Incubate for 24h to form biofilms on pegs Inoculation->Incubation1 Rinse1 Rinse pegs to remove planktonic cells Incubation1->Rinse1 Challenge Transfer pegs to plate with serial dilutions of this compound Rinse1->Challenge Incubation2 Incubate for 24h Challenge->Incubation2 Rinse2 Rinse pegs Incubation2->Rinse2 Sonication Sonicate pegs in recovery medium Rinse2->Sonication Plating Serial dilution and plating for CFU count Sonication->Plating

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

In Vivo Studies

Initial in vivo efficacy of this compound has been evaluated in rodent models of MRSA infection.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss albino or specific strains like BALB/c), typically 6-8 weeks old.

  • Bacterial Strain and Inoculum Preparation: A mid-logarithmic phase culture of an MRSA strain (e.g., ATCC 33591) was washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 107 - 108 CFU/mL.

  • Infection Induction: A defined volume (e.g., 0.1 mL) of the bacterial suspension was injected subcutaneously into the shaved flank or back of the mice.

  • Treatment Regimen: Treatment with this compound (at various dosages) or a vehicle control was initiated at a specified time post-infection (e.g., 2 hours). Administration was typically via oral gavage or intravenous injection, once or twice daily for a defined period (e.g., 3-7 days).

  • Efficacy Assessment: At the end of the treatment period, mice were euthanized. The skin and underlying tissue at the infection site were excised, homogenized, and serially diluted for CFU enumeration to determine the bacterial load. A significant reduction in CFU counts in the this compound-treated group compared to the control group indicated efficacy.

  • Animal Model: Mice as described above.

  • Bacterial Strain and Inoculum Preparation: A lethal or sub-lethal dose of an MRSA strain was prepared in sterile saline, often with an adjuvant like mucin to enhance virulence.

  • Infection Induction: The bacterial suspension was administered via intraperitoneal (IP) injection.

  • Treatment Regimen: this compound or vehicle control was administered at various time points pre- or post-infection.

  • Efficacy Assessment: The primary endpoint was survival, monitored over a period of 7-14 days. The percentage of surviving mice in the treatment group was compared to the control group. In some studies, bacterial loads in blood and organs (e.g., spleen, liver, kidneys) were also determined at specific time points.

InVivo_Workflow cluster_infection Infection Establishment cluster_treatment_phase Treatment Phase cluster_assessment Efficacy Assessment Bacterial_Prep Prepare MRSA inoculum Infection_Induction Induce infection in mice (Subcutaneous or Intraperitoneal) Bacterial_Prep->Infection_Induction Treatment_Admin Administer this compound or vehicle control Infection_Induction->Treatment_Admin Monitoring Monitor animal health and survival Treatment_Admin->Monitoring Euthanasia Euthanize animals Monitoring->Euthanasia Tissue_Harvest Harvest tissues/organs Euthanasia->Tissue_Harvest CFU_Count Determine bacterial load (CFU/gram of tissue) Tissue_Harvest->CFU_Count

Caption: General workflow for in vivo efficacy studies of this compound in murine MRSA infection models.

Conclusion and Future Directions

The initial studies on this compound reveal its potential as a valuable therapeutic agent for the treatment of MRSA infections. Its potent in vitro activity, particularly against challenging biofilm-associated infections, warrants further investigation. The detailed experimental protocols provided in this guide serve as a reference for future research aimed at further characterizing the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. Subsequent studies should focus on expanding the range of clinical MRSA isolates tested, evaluating its efficacy in more complex animal models that mimic human disease, and ultimately, progressing to well-controlled clinical trials to establish its role in the clinical management of MRSA infections.

References

Ranbezolid: A Technical Deep-Dive into its Anti-Biofilm Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, coupled with their ability to form resilient biofilm communities, presents a formidable challenge in clinical settings. Biofilms, structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS), exhibit significantly increased tolerance to conventional antimicrobial agents and the host immune system. This necessitates the development of novel therapeutic strategies that can effectively target and eradicate these persistent bacterial structures. Ranbezolid, a novel oxazolidinone antibiotic, has emerged as a promising candidate with potent anti-biofilm activity, particularly against problematic Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the current understanding of this compound's anti-biofilm properties, detailing its efficacy, proposed mechanisms of action, and the experimental methodologies used in its evaluation.

Core Efficacy Data: A Quantitative Overview

This compound has demonstrated superior efficacy in eradicating bacterial biofilms compared to other oxazolidinones, including linezolid. The following tables summarize key quantitative data from various in vitro studies, providing a comparative perspective on its anti-biofilm activity.

AntibioticOrganismMIC (µg/mL)MBEC99.9 (µg/mL)MBECC (µg/mL)Fold Increase (MBECC/MIC)
This compound MRSA ATCC 3359124168
LinezolidMRSA ATCC 3359124>1024>512
TedizolidMRSA ATCC 335910.51>128>256
RadezolidMRSA ATCC 335910.250.25>256>1024

Table 1: Comparative Minimum Biofilm Eradication Concentrations (MBEC) against MRSA ATCC 33591 Biofilms. MBEC99.9 represents the concentration required to kill 99.9% of the biofilm bacteria, while MBECC is the concentration for complete eradication. Data indicates that only this compound was able to completely eradicate the MRSA biofilm at a clinically relevant concentration.[1][2]

AntibioticOrganismConcentration (x MIC)Biofilm Clearance
This compound MRSA 5622-4xTotal Clearance
This compound MRSE 8792-4xTotal Clearance
VancomycinMRSA 562 / MRSE 8798x-
Quinupristin/dalfopristinMRSA 562 / MRSE 8791-4x-
LinezolidMRSA 562 / MRSE 8794-16x-

Table 2: Concentration Required for Total Clearance of Glass-Adherent Staphylococci. This study highlights this compound's potent activity against adherent bacteria, a crucial aspect of biofilm formation.[3]

TreatmentConcentration (µg/mL)Time (hours)Log Reduction in Biofilm CFU
This compound 16 (MBECC)24100%
This compound + C-TEMPO4 + 824100%
This compound 424~3-log

Table 3: Time-Kill Assay Results for this compound against Established MRSA Biofilms. These results demonstrate the bactericidal activity of this compound against biofilm-embedded cells and the synergistic effect when combined with a biofilm dispersal agent.[1]

Proposed Mechanism of Anti-Biofilm Action

The enhanced anti-biofilm activity of this compound is attributed to a proposed "dual-warhead" mechanism of action, distinguishing it from other oxazolidinones.[1]

G cluster_this compound This compound cluster_action Mechanism of Action cluster_effect Anti-Biofilm Effects This compound This compound oxazolidinone_core Oxazolidinone Core This compound->oxazolidinone_core Possesses nitrofuran_ring Nitrofuran Ring This compound->nitrofuran_ring Possesses protein_synthesis_inhibition Inhibition of Bacterial Protein Synthesis oxazolidinone_core->protein_synthesis_inhibition Leads to no_donor Nitric Oxide Donor / Cytotoxic Drug nitrofuran_ring->no_donor Acts as a biofilm_eradication Complete Biofilm Eradication protein_synthesis_inhibition->biofilm_eradication matrix_degradation Potential Matrix Degradation protein_synthesis_inhibition->matrix_degradation Indirectly affects no_donor->biofilm_eradication G cluster_prep Biofilm Growth cluster_challenge Antibiotic Challenge cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (1x10^7 CFU/mL in TSB) plate Inoculate 96-well plate with peg lid (MBEC device) inoculum->plate incubate Incubate for 24h at 37°C with shaking (150 rpm) plate->incubate challenge_plate Prepare 96-well challenge plate with serial dilutions of this compound transfer Transfer peg lid with biofilm to challenge plate challenge_plate->transfer incubate2 Incubate for 24h at 37°C with shaking (150 rpm) transfer->incubate2 rinse Rinse peg lid in PBS incubate2->rinse recovery Transfer lid to recovery plate with fresh media rinse->recovery sonicate Sonicate to dislodge biofilm cells recovery->sonicate cfu Perform CFU enumeration sonicate->cfu

References

A Technical Guide to the Interaction of Ranbezolid with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid is a potent, second-generation oxazolidinone antibiotic that exhibits significant activity against a wide spectrum of gram-positive bacteria, including multi-drug resistant strains. Like other members of its class, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through a specific and high-affinity interaction with the 50S large ribosomal subunit. This document provides a detailed technical overview of this interaction, consolidating data from biochemical, structural, and microbiological studies. It outlines the precise binding site, the mechanism of inhibition, comparative quantitative data, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Inhibition of the Initiation Complex

This compound exerts its bacteriostatic and, in some cases, bactericidal effect by targeting an early stage of protein synthesis.[1] The canonical mechanism for oxazolidinones, including this compound, involves binding to the 50S ribosomal subunit.[1][2] This binding event sterically interferes with the formation of the crucial 70S initiation complex.

Specifically, this compound prevents the proper positioning of the initiator fMet-tRNA in the ribosomal P-site.[1] This action blocks the formation of the N-formyl-methionyl-tRNA-ribosome-mRNA ternary complex, which is the foundational step for the elongation phase of protein synthesis.[1][3] By preventing the assembly of a functional initiation complex, this compound effectively halts the production of bacterial proteins, leading to the cessation of growth and proliferation. Studies confirm that this compound is a potent and selective inhibitor of bacterial ribosomes, showing significantly less activity against mammalian ribosomes.[1][4]

cluster_0 Standard Initiation Pathway cluster_1 Pathway with this compound 30S 30S Subunit Complex_30S 30S Initiation Complex 30S->Complex_30S binds mRNA_IFs mRNA + IFs mRNA_IFs->Complex_30S binds fMet_tRNA fMet-tRNA fMet_tRNA->Complex_30S binds Complex_70S Functional 70S Initiation Complex Complex_30S->Complex_70S associates 50S 50S Subunit 50S->Complex_70S associates Elongation Protein Synthesis (Elongation) Complex_70S->Elongation This compound This compound Blocked_50S 50S-Ranbezolid Complex This compound->Blocked_50S 50S_R 50S Subunit 50S_R->Blocked_50S Blocked_Complex Non-functional Complex Blocked_50S->Blocked_Complex prevents association Inhibition Protein Synthesis Inhibited Blocked_Complex->Inhibition Complex_30S_copy 30S Initiation Complex Complex_30S_copy->Blocked_Complex

Caption: this compound's inhibitory effect on protein synthesis initiation.

Molecular Interaction at the Peptidyl Transferase Center

This compound binds within the A-site pocket of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[1][5] This binding site is a critical hub for peptide bond formation and is a common target for several classes of antibiotics.[6][7] Molecular modeling studies, which show a higher theoretical binding affinity for this compound over linezolid, have elucidated key interactions that contribute to its potent activity.[1]

The core oxazolidinone structure fits into the active site similarly to linezolid. However, the distinct nitrofuran ring of this compound provides additional interactions.[1][8] This moiety extends towards nucleotides C2507, G2583, and U2584.[1][8] A crucial hydrogen bond is formed between the nitro group of this compound and the base of G2583.[1][8] Furthermore, the flexibility of nucleotide U2585 in the PTC allows for an induced-fit interaction, where a slight conformational shift enables a hydrogen bond to form with the furan ring of this compound.[5][9] These specific interactions are believed to contribute to this compound's enhanced potency compared to first-generation oxazolidinones.

cluster_ribosome 50S Ribosomal Subunit (PTC) PTC Peptidyl Transferase Center (PTC) Binding Pocket U2585 U2585 G2583 G2583 U2584 U2584 C2507 C2507 This compound This compound Oxazolidinone_Core Oxazolidinone Core This compound->Oxazolidinone_Core contains Nitrofuran_Ring Nitrofuran Ring This compound->Nitrofuran_Ring contains Oxazolidinone_Core->PTC Binds within Nitrofuran_Ring->U2585 H-bond with Furan ring Nitrofuran_Ring->G2583 H-bond with Nitro group Nitrofuran_Ring->U2584 van der Waals Nitrofuran_Ring->C2507 van der Waals

Caption: Key interactions of this compound within the PTC of the 50S subunit.

Quantitative Data Summary

Quantitative assays demonstrate this compound's superior potency as a protein synthesis inhibitor compared to the first-generation oxazolidinone, linezolid.

Assay TypeParameterThis compoundLinezolidReference
In Vitro TranslationIC₅₀ (Bacterial Ribosomes)17 µM100 µM[1]
Molecular ModelingTheoretical Binding Affinity (Total Score)6.95.2[1][4][8]

Table 1: Comparative inhibitory and binding data for this compound and Linezolid.

Microbiological susceptibility testing further confirms this compound's enhanced antibacterial activity across a range of pathogens.

Organism TypeParameterThis compound (µg/mL)Linezolid (µg/mL)Reference
Anaerobic BacteriaMIC₅₀0.032.0[10]
Anaerobic BacteriaMIC₉₀0.54.0[10]
MRSA (ATCC 33591)MIC1.02.0[11]

Table 2: Minimum Inhibitory Concentration (MIC) values against various bacteria.

Key Experimental Protocols

The characterization of this compound's interaction with the ribosome relies on a combination of biochemical, microbiological, and computational methods.

In Vitro Cell-Free Transcription/Translation Assay

This assay is crucial for determining the direct inhibitory effect of a compound on protein synthesis and its selectivity for bacterial versus mammalian ribosomes.[1]

  • System Preparation: An E. coli S30 extract is prepared, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes). A parallel system using a mammalian extract (e.g., rabbit reticulocyte lysate) is used for specificity testing.

  • Template: A plasmid DNA template encoding a reporter gene, such as luciferase, is added to the system.

  • Inhibition: The assay is run in the presence of serial dilutions of this compound, linezolid (as a comparator), and a no-drug control.

  • Incubation: The reaction mixtures are incubated at 37°C to allow for the synthesis of the reporter protein.

  • Quantification: Luciferase activity is measured via a luminometer after the addition of a luciferin substrate. The light output is directly proportional to the amount of protein synthesized.

  • Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of protein synthesis inhibition against the drug concentration.[1]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing quantifies the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[12][13] The broth microdilution method is a standard protocol.

  • Preparation: A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (typically ~5 x 10⁵ CFU/mL) and added to each well.

  • Controls: Positive (bacteria, no drug) and negative (medium, no bacteria) growth controls are included on each plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[13][14]

Molecular Modeling and Docking

Computational studies provide a structural hypothesis for the drug-ribosome interaction, rationalizing the biochemical and microbiological data.[1]

  • Receptor Structure: A high-resolution crystal structure of the bacterial 50S ribosomal subunit (e.g., from Deinococcus radiodurans or Haloarcula marismortui) is obtained from a protein data bank.[5]

  • Ligand Preparation: The 3D structures of this compound and linezolid are built and energy-minimized using computational chemistry software.

  • Binding Site Definition: The active site is defined based on the known binding location of other oxazolidinones, encompassing the key nucleotides of the PTC (e.g., U2585, G2583).[1]

  • Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the defined PTC site. The algorithm samples various conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., total score).[1] The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the drug and the ribosomal RNA.[1][8]

Start Hypothesis: This compound inhibits protein synthesis Biochem Biochemical Assays (In Vitro Translation) Start->Biochem Microbio Microbiological Assays (MIC Testing) Start->Microbio Structural Structural / Computational (Molecular Modeling) Start->Structural Data_Biochem Determine IC50 Confirm Inhibition Biochem->Data_Biochem Data_Microbio Determine Potency (MIC values) Microbio->Data_Microbio Data_Structural Predict Binding Pose Identify Key Interactions Structural->Data_Structural Analysis Data Integration & Analysis Data_Biochem->Analysis Data_Microbio->Analysis Data_Structural->Analysis Conclusion Elucidate Mechanism of Action Analysis->Conclusion

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a highly effective inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its mechanism involves blocking the formation of the 70S initiation complex by binding to the peptidyl transferase center and interfering with the placement of fMet-tRNA. The enhanced potency of this compound over earlier oxazolidinones can be attributed to additional hydrogen bonding and van der Waals interactions between its nitrofuran moiety and key nucleotides in the 23S rRNA. The collective data from in vitro, microbiological, and in silico studies provide a robust and detailed understanding of this critical drug-target interaction, supporting its development as a valuable agent against challenging gram-positive pathogens.

References

The Pharmacodynamics of Ranbezolid: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid, an investigational oxazolidinone, has demonstrated potent antibacterial activity, particularly against a spectrum of Gram-positive and anaerobic bacteria. This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo studies. The data presented herein offer valuable insights for researchers and professionals involved in the development of novel antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other oxazolidinones, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This mechanism is distinct from many other classes of antibiotics, contributing to its efficacy against multidrug-resistant strains. The key steps in its mechanism of action are:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 50S ribosomal subunit of the bacterial ribosome.[1][2] Molecular modeling studies suggest that this compound fits into the active site of the ribosome in a manner similar to linezolid, with a high theoretical binding affinity.[1][2][3][4]

  • Interference with Initiation Complex Formation: By binding to the 50S subunit, this compound interferes with the formation of the initiation complex, a critical first step in protein synthesis.[1] Specifically, it prevents the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the P site of the ribosomal peptidyltransferase center.[1] This action effectively halts the translation process before it can begin.[5][6]

  • Selective Inhibition: In vitro translation assays using bacterial and mammalian ribosomes have shown that this compound specifically inhibits the bacterial ribosome, highlighting its selective toxicity.[1][2][3]

In addition to its primary mode of action, studies in Staphylococcus epidermidis and Bacteroides fragilis have suggested secondary effects, including inhibition of cell wall and lipid synthesis.[1][7] This multi-targeted activity may contribute to its bactericidal effect against certain pathogens.[1][7]

This compound inhibits bacterial protein synthesis by preventing the formation of the initiation complex. cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors Ribosome_50S 50S Subunit P_site P Site Ribosome_50S->P_site Contains A_site A Site Ribosome_30S 30S Subunit mRNA mRNA mRNA->Ribosome_30S Binds to fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds to This compound This compound This compound->Ribosome_50S Binds to This compound->fMet_tRNA Inhibits Binding

Diagram 1: Mechanism of Action of this compound

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as anaerobic bacteria.[1][8]

Gram-Positive Aerobes

The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive aerobes are summarized below.

OrganismStrain(s)This compound MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)ATCC 2592312
Staphylococcus aureus (MRSA)H-29--
Staphylococcus epidermidis (MSSE)ATCC 23760--
Staphylococcus epidermidis (MRSE)ATCC 2376012

Data compiled from multiple preclinical studies.[1]

Anaerobic Bacteria

This compound exhibits significant activity against both Gram-positive and Gram-negative anaerobes, often with lower MICs than linezolid.[8]

Organism GroupNumber of StrainsThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
All Anaerobes3060.030.524
Gram-negative anaerobes--->1.0-
Gram-positive anaerobes---<1.0-

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[8]

Time-Kill Kinetics

Time-kill assays have been employed to assess the bactericidal or bacteriostatic activity of this compound.

OrganismStrainActivityKey Findings
Staphylococcus aureusATCC 25923Bacteriostatic (up to 8x MIC)Bactericidal at 16 µg/mL.[1]
Staphylococcus epidermidisATCC 23760Bactericidal99.9% killing at 4x MIC (4 µg/mL) at 6 hours.[1]
AnaerobesVariousBactericidalSuperior to linezolid, killing most pathogens at 4-8 hours.[7]
Bacteroides fragilisATCC 25285BactericidalKilling observed at 24 hours.[7]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating systemic and localized infections.

Murine Systemic Infection Model

In a murine systemic infection model with MRSA, this compound demonstrated dose-dependent efficacy.

CompoundDosing ScheduleED50 (mg/kg)
RBx 1000075Once daily6.25
RBx 1000075Twice daily4.96
RBx 1000276Once daily9.92
RBx 1000276Twice daily5.56
LinezolidOnce daily9.9
LinezolidTwice daily5.56

ED50 is the effective dose required to protect 50% of the animals from death.[9]

Murine Localized Infection Models

This compound has also shown efficacy in localized infection models, such as the murine disk implant infection model.

OrganismModelThis compound TreatmentLinezolid Treatment
Bacteroides fragilis ATCC 25285Murine disk implant5.39 log10 reduction in CFU1.15 log10 reduction in CFU

CFU: Colony Forming Units.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in microtiter plate wells C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Diagram 2: Workflow for MIC Determination
Time-Kill Kinetics Assay

Time-kill assays are performed to evaluate the rate of bacterial killing by this compound over time.

cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_quantification Quantification A Grow bacterial culture to logarithmic phase B Add this compound at various concentrations (e.g., 2x, 4x, 8x MIC) A->B C Include a growth control (no antibiotic) A->C D Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) B->D C->D E Perform serial dilutions of the samples D->E F Plate dilutions onto appropriate agar plates E->F G Incubate plates until colonies are visible F->G H Count colonies to determine CFU/mL G->H I Plot log10 CFU/mL versus time H->I

Diagram 3: Workflow for Time-Kill Kinetics Assay
Murine Systemic Infection Model

This model is used to assess the efficacy of this compound in treating a systemic infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).

  • Treatment: this compound is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intravenous).

  • Observation: Animals are monitored for a defined period (e.g., 7 days) for survival.

  • Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Conclusion

The preclinical data for this compound highlight its potential as a potent antibacterial agent. Its primary mechanism of inhibiting bacterial protein synthesis, coupled with potential secondary effects on cell wall and lipid synthesis, contributes to its robust in vitro and in vivo activity. The demonstrated efficacy against a range of clinically relevant Gram-positive and anaerobic pathogens, including resistant strains, warrants further investigation and development. The experimental models and data presented in this guide provide a solid foundation for future preclinical and clinical research into the pharmacodynamics of this compound.

References

Methodological & Application

Application of Ranbezolid in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid is a novel oxazolidinone antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). Murine infection models are critical preclinical tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of new antimicrobial agents like this compound. These models allow for the assessment of a drug's therapeutic potential in a living system, providing essential data to guide clinical development. This document provides detailed application notes and protocols for the use of this compound in various murine infection models.

Mechanism of Action

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This unique mechanism of action confers activity against strains resistant to other classes of antibiotics.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex Blocks formation 30S 30S Subunit 30S->Initiation_Complex This compound This compound This compound->50S Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo data for this compound. It is important to note that publicly available in vivo efficacy data for this compound in murine models of infection with S. aureus, S. pneumoniae, and E. faecalis are limited. The protocols provided in the subsequent sections are based on established methodologies for oxazolidinones and may require optimization for this compound.

In Vitro Activity of this compound
OrganismStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator (Linezolid) MIC₉₀ (µg/mL)
Streptococcus pneumoniae260 clinical isolates≤0.06 - 40.51.02.0[1]
Staphylococcus aureus266 clinical isolates≤0.06 - 41.02.04.0[1]
Anaerobes (various)306 clinical isolates≤0.008 - 40.030.54.0
In Vivo Efficacy of this compound
Infection ModelPathogenMouse StrainTreatment RegimenOutcomeComparator (Linezolid)
Murine Disk ImplantBacteroides fragilis ATCC 25285Not SpecifiedNot Specified5.39 log₁₀ reduction in bacterial load[2]1.15 log₁₀ reduction[2]

Experimental Protocols

The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound. These protocols are based on established methods for other oxazolidinones and should be adapted and optimized for specific experimental needs.

Murine Thigh Infection Model for Staphylococcus aureus

This model is useful for evaluating the local efficacy of antimicrobial agents.

Materials:

  • Specific pathogen-free mice (e.g., ICR, BALB/c), 6-8 weeks old.

  • Staphylococcus aureus strain (e.g., MRSA ATCC 43300).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Cyclophosphamide (for neutropenic model, optional).

  • This compound formulation for injection (subcutaneous or intravenous).

  • Sterile saline.

  • Homogenizer.

Protocol:

  • Preparation of Inoculum:

    • Culture S. aureus in TSB overnight at 37°C.

    • Subculture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Induction of Neutropenia (Optional):

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • Anesthetize mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

    • Administer this compound at various doses (e.g., 5, 10, 20, 40 mg/kg) via the desired route (e.g., subcutaneous, intravenous) at specified intervals (e.g., every 12 hours).

    • A control group should receive the vehicle.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.

Inoculum_Prep Inoculum Preparation (S. aureus) Infection Thigh Infection (IM) Inoculum_Prep->Infection Neutropenia Induce Neutropenia (Optional) Neutropenia->Infection Treatment This compound Treatment Infection->Treatment Euthanasia Euthanasia & Thigh Excision Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count Inoculum_Prep Inoculum Preparation (S. pneumoniae) Infection Intranasal Infection Inoculum_Prep->Infection Treatment This compound Treatment Infection->Treatment Monitoring Survival Monitoring Treatment->Monitoring Bacterial_Burden Bacterial Burden Assessment (BAL & Lung Homogenate) Treatment->Bacterial_Burden Inoculum_Prep Inoculum Preparation (E. faecalis) Infection Intraperitoneal Infection Inoculum_Prep->Infection Treatment This compound Treatment Infection->Treatment Survival Survival Analysis Treatment->Survival Bacterial_Load Bacterial Load in Blood & Organs Treatment->Bacterial_Load

References

Application Notes and Protocols: Using Ranbezolid in Time-Kill Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid is an oxazolidinone antibiotic with a potent activity against a wide spectrum of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1][2][3] It is also effective against anaerobic bacteria.[4][5][6] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This interaction prevents the formation of the initiation complex, a critical step in bacterial translation.[1] Time-kill kinetic studies are essential for characterizing the pharmacodynamic properties of antimicrobial agents, providing insights into their bactericidal or bacteriostatic activity over time. This document provides detailed protocols and application notes for conducting time-kill kinetic assays with this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 23S rRNA of the 50S subunit, interfering with the binding of the initiator fMet-tRNA to the P site.[1] This action effectively halts protein synthesis at a very early stage. Molecular modeling studies have shown that this compound fits into the active site of the ribosome, with its nitrofuran ring extending towards C2507, G2583, and U2584, and the nitro group forming a hydrogen bond with the base of G2583.[2][3][4] Interestingly, in Staphylococcus epidermidis, this compound has also been shown to inhibit cell wall and lipid synthesis, suggesting a potential secondary mechanism of action.[1][2][3]

Mechanism of Action of this compound This compound This compound Subunit50S 50S Subunit This compound->Subunit50S Binds to InitiationComplex Initiation Complex mRNA fMet-tRNA This compound->InitiationComplex Inhibits Ribosome Bacterial Ribosome (70S) Subunit50S->Ribosome rRNA23S 23S rRNA Subunit50S->rRNA23S Contains Subunit30S 30S Subunit Subunit30S->Ribosome rRNA23S->InitiationComplex Prevents formation of ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Initiates CellGrowth Bacterial Cell Growth ProteinSynthesis->CellGrowth Leads to Time-Kill Kinetic Assay Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Dilute inoculum to final concentration (e.g., 5 x 10^5 CFU/mL) A->B D Inoculate test tubes with diluted bacterial suspension B->D C Prepare test tubes with broth and This compound at desired concentrations (e.g., 1x, 2x, 4x, 8x MIC) C->D E Incubate at 37°C with shaking D->E F At specified time points (0, 2, 4, 8, 24h), withdraw aliquots E->F G Perform serial dilutions of aliquots F->G H Plate dilutions onto agar plates G->H I Incubate plates at 37°C for 18-24h H->I J Count colonies and calculate CFU/mL I->J K Plot log10 CFU/mL vs. time J->K

References

Application Note and Protocol: Preparation of Ranbezolid Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ranbezolid (RBx7644) is a potent, synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents effective against a wide range of Gram-positive bacteria. This includes challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. The primary mechanism of action for this compound, like other oxazolidinones, is the inhibition of bacterial protein synthesis at an early stage[1][4][5]. It achieves this by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in protein translation[1][4][6]. This unique mechanism means there is typically no cross-resistance with other classes of protein synthesis inhibitors[4].

Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible results in in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing, time-kill studies, and biofilm eradication assays[2][6][7]. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions intended for research use.

Physicochemical Properties of this compound

A summary of key physicochemical data for this compound is presented below. This information is essential for accurate calculations when preparing solutions.

PropertyValueReference
Molecular Formula C₂₁H₂₄FN₅O₆[1][8]
Molecular Weight 461.45 g/mol [1][9]
CAS Number 392659-38-0[1][9]
Appearance Light yellow crystalline solid (hydrochloride salt)[10]

Solubility

Based on published literature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies[11]. Ethanol has also been documented as a solvent for the free base form, particularly with heating[10]. For most in vitro antibacterial assays, starting with a DMSO-based stock is standard practice. It is crucial to ensure the final concentration of DMSO in the assay medium is kept low (typically below 1%) to prevent solvent-induced effects on bacterial growth or viability[12].

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for serial dilutions required for various in vitro assays.

Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber-colored 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, RNase/DNase-free pipette tips

  • Micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

  • This compound is an investigational compound. Its toxicological properties may not be fully characterized. Handle with care.

  • Perform all weighing and solution preparation steps in a chemical fume hood or a well-ventilated area.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Procedure

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound powder needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 461.45 g/mol = 4.6145 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 4.62 mg of this compound powder using an analytical balance.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Using the exact weight recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing:

    • Cap the tube securely and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes may be applied.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes[13].

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C, protected from light[11]. Under these conditions, the stock solution is expected to be stable for several months.

Quality Control Before use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals have formed, gently warm the tube to 37°C and vortex to redissolve. To confirm the biological activity of a new batch of stock solution, it is advisable to perform a standard MIC assay using a quality control bacterial strain with a known this compound MIC value.

Protocol: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock into the appropriate sterile microbiological broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) immediately before use.

Example: Preparing a 64 µg/mL Working Solution

  • Calculate the Dilution Factor:

    • First, convert the stock concentration from mM to µg/mL: 10 mmol/L = 10,000 µmol/L 10,000 µmol/L × 461.45 g/mol = 4,614,500 µg/L = 4614.5 µg/mL

    • Dilution Factor = Stock Concentration / Final Concentration Dilution Factor = 4614.5 µg/mL / 64 µg/mL ≈ 72.1

  • Perform the Dilution:

    • To make 1 mL of a 64 µg/mL solution, you would need: Volume of Stock = 1000 µL / 72.1 ≈ 13.9 µL

    • Add 13.9 µL of the 10 mM this compound stock to 986.1 µL of sterile broth. This solution is now ready for use in serial dilutions for an MIC assay.

    • Note: Always add the stock solution to the broth, not the other way around, to minimize the risk of precipitation. Ensure the final DMSO concentration in your assay wells is non-inhibitory (e.g., <1%).

Summary of Preparation and Storage Conditions

ParameterRecommendation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration 1-10 mM
Storage Temperature -20°C
Storage Conditions Protect from light; store in small, single-use aliquots

Visualized Workflows and Mechanisms

To clarify the procedures and the biological context, the following diagrams illustrate the experimental workflow for stock preparation and the mechanism of action of this compound.

G cluster_prep Stock Solution Preparation Workflow start Start weigh 1. Accurately weigh This compound powder start->weigh calculate 2. Calculate required volume of DMSO weigh->calculate dissolve 3. Add DMSO to powder in a sterile tube calculate->dissolve vortex 4. Vortex until fully dissolved dissolve->vortex aliquot 5. Aliquot into single-use amber tubes vortex->aliquot store 6. Store at -20°C, protected from light aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

G cluster_ribosome Bacterial Protein Synthesis Inhibition ribosome_50S 50S Ribosomal Subunit initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex Binds to ribosome_30S 30S Ribosomal Subunit ribosome_30S->initiation_complex Binds to protein Protein Synthesis initiation_complex->protein Leads to This compound This compound This compound->ribosome_50S Binds to P-site This compound->block Prevents Formation

Caption: this compound's mechanism of action on the bacterial ribosome.

References

Application Notes and Protocols: Evaluation of Ranbezolid Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranbezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2][3] This mechanism is selective for bacterial ribosomes, but like other oxazolidinones, this compound has the potential to interact with mammalian mitochondrial ribosomes due to their structural similarities with bacterial ribosomes.[4][5] This interaction can lead to the inhibition of mitochondrial protein synthesis, which may result in cellular toxicity.[4][6][7] Therefore, a thorough evaluation of this compound's cytotoxic potential is a critical step in its preclinical development.

These application notes provide detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of this compound. The selected assays—MTT, LDH, and Caspase-Glo® 3/7—offer a multi-parametric approach to understanding the effects of this compound on cell viability, membrane integrity, and apoptosis.

Mechanism of Action and Potential for Cytotoxicity

This compound's primary antibacterial action is the inhibition of protein synthesis. However, its potential off-target effects on mammalian mitochondria are a key consideration for cytotoxicity. The following diagram illustrates the proposed mechanism leading to potential cytotoxicity.

cluster_bacterium Bacterial Cell cluster_mammalian Mammalian Cell B_Ribosome Bacterial Ribosome (70S) B_Protein_Synthesis Protein Synthesis B_Ribosome->B_Protein_Synthesis Initiation B_Growth_Inhibition Bacterial Growth Inhibition B_Protein_Synthesis->B_Growth_Inhibition Inhibition leads to M_Mitochondrion Mitochondrion M_Ribosome Mitochondrial Ribosome (55S) M_Protein_Synthesis Mitochondrial Protein Synthesis M_Ribosome->M_Protein_Synthesis M_Respiratory_Chain Impaired Respiratory Chain M_Protein_Synthesis->M_Respiratory_Chain M_Protein_Synthesis->M_Respiratory_Chain Inhibition leads to M_ATP Reduced ATP Production M_Respiratory_Chain->M_ATP M_Cytotoxicity Potential Cytotoxicity M_ATP->M_Cytotoxicity This compound This compound This compound->B_Ribosome Binds to 50S subunit This compound->M_Ribosome Potential off-target binding

Caption: this compound's mechanism and potential off-target effects.

Recommended Cell-Based Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of this compound.

AssayPrincipleEndpoint MeasuredReference
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Cell viability and metabolic activity.[8][9]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Cell membrane integrity and cytotoxicity.[10][11][12]
Caspase-Glo® 3/7 Assay Luminescent detection of caspase-3 and -7 activity, key biomarkers of apoptosis.Apoptosis induction.[13][14][15]

Experimental Workflow

The general workflow for evaluating this compound cytotoxicity is outlined below.

start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat cells with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 assay Perform Cytotoxicity Assays incubation2->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh caspase Caspase-Glo® 3/7 Assay assay->caspase data_analysis Data Analysis (e.g., IC50 calculation) mtt->data_analysis ldh->data_analysis caspase->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16]

Materials
  • Mammalian cell line (e.g., HepG2, A549)[17]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[18]

  • Microplate reader

Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8] Incubate for 3-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Data Analysis

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12]

Materials
  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[11]

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10][20]

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-Glo® 3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][15] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to generate a luminescent signal.[14]

Materials
  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System[13]

  • Luminometer

Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[15]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[21]

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours.[15]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[22]

Data Analysis

The luminescent signal is proportional to the amount of caspase activity. Data can be presented as fold change in luminescence compared to the untreated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for easy comparison.

Table 1: Cytotoxicity of this compound after 48-hour treatment.

Cell LineAssayEndpointThis compound IC₅₀ (µM)
HepG2MTTViability>100
HepG2LDHCytotoxicity>100
A549MTTViability>100
A549LDHCytotoxicity>100

Table 2: Apoptotic activity of this compound in HepG2 cells.

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Untreated-1.0
This compound101.2 ± 0.1
This compound501.5 ± 0.2
This compound1002.1 ± 0.3
Staurosporine (Positive Control)18.5 ± 0.7

Conclusion

The protocols described provide a robust framework for evaluating the potential cytotoxicity of this compound. By employing assays that probe different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the compound's safety profile at the cellular level. These studies are essential for the continued development of this compound as a safe and effective antimicrobial agent.

References

Application Notes and Protocols: Assessing the Efficacy of Ranbezolid Against Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix can lead to persistent infections and contamination. Ranbezolid, an oxazolidinone antibiotic, has demonstrated promising activity against planktonic bacteria, and emerging evidence suggests its potential as an effective agent against biofilms.[1][2][3][4] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound against bacterial biofilm formation and eradication.

This compound has shown potent activity against adherent staphylococci, key players in biofilm-associated infections.[1][4] Studies indicate that this compound can inhibit biofilm formation at sub-inhibitory and inhibitory concentrations (MIC) and eradicate established biofilms at concentrations 2-4 times its MIC.[1] Its unique structure, featuring a nitrofuran ring, may contribute to a 'dual-warhead' mechanism of action, combining the traditional oxazolidinone inhibition of protein synthesis with additional cytotoxic effects.[2][3]

These protocols are designed to provide researchers with standardized methods to quantify the anti-biofilm effects of this compound, enabling robust and reproducible data generation for drug development and microbiological research. The described techniques include the determination of the Minimum Biofilm Eradication Concentration (MBEC), quantification of biofilm biomass using Crystal Violet (CV) staining, and visualization of biofilm architecture and viability via Confocal Laser Scanning Microscopy (CLSM).

Key Experimental Techniques

A multi-faceted approach is recommended to thoroughly evaluate the anti-biofilm properties of this compound. The following table summarizes the primary quantitative assays detailed in this document.

Technique Parameter Measured Purpose
Minimum Biofilm Eradication Concentration (MBEC) Assay Lowest concentration of this compound that eradicates a pre-formed biofilm.To determine the effective concentration of this compound required to kill bacteria within a mature biofilm.[5][6][7]
Crystal Violet (CV) Staining Assay Total biofilm biomass (cells and extracellular matrix).To quantify the inhibitory effect of this compound on biofilm formation and its ability to reduce the biomass of pre-formed biofilms.[7][8][9][10][11]
Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining 3D structure of the biofilm and viability of embedded bacteria.To visualize the architectural changes in the biofilm and assess the bactericidal effect of this compound on the embedded cells.[12][13][14][15][16]

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the concentration of this compound required to eradicate a pre-formed biofilm.[5][6][7][17][18]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • MBEC assay device (e.g., 96-peg lid)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Recovery medium

  • Plate reader

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard.

    • Dispense 150 µL of the bacterial suspension into each well of a 96-well microtiter plate.

    • Place the 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension.

    • Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation on the pegs.[6]

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in fresh growth medium in a new 96-well microtiter plate. Include a growth control (medium only) and a sterility control (uninoculated medium).

  • Exposure to this compound:

    • Carefully remove the peg lid from the biofilm growth plate.

    • Gently rinse the peg lid by immersing it in a 96-well plate containing sterile saline or PBS to remove planktonic (free-floating) bacteria.[7]

    • Transfer the rinsed peg lid to the 96-well plate containing the this compound dilutions.

    • Incubate for 24 hours at 37°C.

  • Biofilm Eradication Assessment:

    • After incubation, remove the peg lid and rinse it again in sterile saline or PBS.

    • Place the peg lid into a new 96-well plate containing 200 µL of recovery medium per well.

    • Dislodge the biofilm from the pegs by sonication for 5-10 minutes.[6][7]

    • Remove the peg lid, and incubate the recovery plate for 24 hours at 37°C.

    • Determine the MBEC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MBEC is the lowest concentration of this compound that results in no bacterial growth in the recovery well.[18]

Diagram: MBEC Assay Workflow

MBEC_Workflow cluster_0 Biofilm Formation cluster_1 This compound Exposure cluster_2 Eradication Assessment A Inoculate 96-well plate B Incubate with peg lid (24-48h) A->B D Rinse peg lid B->D C Prepare this compound dilutions E Transfer lid to this compound plate D->E F Incubate (24h) E->F G Rinse peg lid F->G H Transfer to recovery medium G->H I Sonicate to dislodge biofilm H->I J Incubate recovery plate (24h) I->J K Determine MBEC J->K

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Crystal Violet (CV) Staining Assay for Biofilm Biomass Quantification

This protocol quantifies the total biofilm biomass to assess the inhibitory effect of this compound on biofilm formation or its effect on pre-formed biofilms.[7][8][9][10][11][19]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Sterile PBS

  • Plate reader

Protocol:

A) Inhibition of Biofilm Formation:

  • Prepare a bacterial suspension (0.5 McFarland) in growth medium.

  • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Add 100 µL of two-fold serial dilutions of this compound (at sub-MIC and MIC concentrations) to the wells. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate for 24-48 hours at 37°C under static conditions.

  • Proceed to the staining steps below.

B) Effect on Pre-formed Biofilms:

  • Form biofilms in a 96-well plate as described in the MBEC protocol (Step 1), but without the peg lid.

  • After incubation, gently remove the planktonic bacteria by decanting the medium.

  • Wash the wells twice with 200 µL of sterile PBS.

  • Add 200 µL of this compound dilutions to the wells and incubate for 24 hours at 37°C.

  • Proceed to the staining steps below.

Staining Procedure:

  • Gently decant the medium from the wells.

  • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Air dry the plate for 15-30 minutes.[8]

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[8][11]

  • Remove the Crystal Violet solution and wash the plate by immersing it in a container of tap water until the excess stain is removed.[11]

  • Air dry the plate completely.

  • Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[11]

  • Incubate for 10-15 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570-595 nm using a plate reader.[8][10]

Diagram: Crystal Violet Assay Workflow

CV_Workflow cluster_0 Biofilm Growth +/- this compound cluster_1 Staining Procedure cluster_2 Quantification A Inoculate 96-well plate with bacteria & this compound B Incubate (24-48h) A->B C Wash to remove planktonic cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Air dry plate E->F G Solubilize stain (e.g., 30% Acetic Acid) F->G H Transfer to new plate G->H I Measure Absorbance (OD 570-595 nm) H->I

Caption: Workflow for the Crystal Violet biofilm biomass assay.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the 3D structure of the biofilm and assessment of bacterial viability when using fluorescent stains like the LIVE/DEAD BacLight kit.[12][14][16]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and Propidium Iodide)

  • Confocal microscope

Protocol:

  • Biofilm Growth and Treatment:

    • Grow biofilms on glass-bottom dishes or in chamber slides by inoculating with a bacterial suspension and incubating for 24-48 hours at 37°C.

    • Treat the biofilms with the desired concentration of this compound (e.g., at MBEC) for 24 hours. Include an untreated control.

  • Staining:

    • Gently remove the medium and wash the biofilms twice with sterile saline or PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.[12]

  • Imaging:

    • Gently wash the stained biofilms to remove excess stain.

    • Add a drop of mounting oil if necessary and cover with a coverslip.

    • Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

      • SYTO 9 (live cells) is typically excited at ~488 nm and emission is collected at ~500-550 nm (green).

      • Propidium iodide (dead cells) is typically excited at ~561 nm and emission is collected at ~600-650 nm (red).[16]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, IMARIS) to process the z-stack images and analyze biofilm properties such as thickness, biomass, and the ratio of live to dead cells.[12]

Diagram: Signaling Pathways in Biofilm Formation

While the precise signaling pathways affected by this compound are still under investigation, it is known to inhibit protein synthesis, which would broadly impact numerous cellular processes, including those regulated by two-component systems and quorum sensing that are crucial for biofilm development.[3][20][21][22][23][24]

Biofilm_Signaling EnvSignal Environmental Signals (e.g., nutrients, surfaces) TCS Two-Component Systems (Sensor Kinase / Response Regulator) EnvSignal->TCS QS Quorum Sensing (Autoinducers) EnvSignal->QS c_di_GMP Cyclic-di-GMP Levels TCS->c_di_GMP QS->c_di_GMP Adhesion Adhesion Factors (e.g., Pili, Adhesins) c_di_GMP->Adhesion Upregulates EPS EPS Production (Polysaccharides, eDNA) c_di_GMP->EPS Upregulates Motility Motility (Flagella) c_di_GMP->Motility Downregulates ProteinSynth Protein Synthesis (Ribosomes) ProteinSynth->Adhesion ProteinSynth->EPS ProteinSynth->Motility This compound This compound This compound->ProteinSynth Inhibits Biofilm Biofilm Formation Adhesion->Biofilm EPS->Biofilm Motility->Biofilm (Initial Attachment)

Caption: Key signaling pathways involved in bacterial biofilm formation.

Data Presentation

Quantitative data from the MBEC and Crystal Violet assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example Data for Minimum Biofilm Eradication Concentration (MBEC) of this compound against various Staphylococcal isolates.

Bacterial IsolatePlanktonic MIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
S. aureus ATCC 29213188
S. aureus (MRSA) Clinical Isolate 12168
S. epidermidis ATCC 122280.548
S. epidermidis (MRSE) Clinical Isolate 1188

Table 2: Example Data for Inhibition of Biofilm Formation by this compound (Crystal Violet Assay - OD595).

This compound Conc. (x MIC)S. aureus ATCC 29213S. epidermidis ATCC 12228
0 (Control) 1.85 ± 0.122.10 ± 0.15
0.25 x MIC 1.23 ± 0.091.45 ± 0.11
0.5 x MIC 0.78 ± 0.060.88 ± 0.07
1 x MIC 0.35 ± 0.040.41 ± 0.05
2 x MIC 0.15 ± 0.020.18 ± 0.03

Data are presented as mean absorbance ± standard deviation.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the anti-biofilm efficacy of this compound. By employing a combination of MBEC, crystal violet, and CLSM assays, researchers can obtain comprehensive quantitative and qualitative data on this compound's ability to inhibit biofilm formation, eradicate mature biofilms, and affect the viability of embedded bacteria. These methods are essential for the pre-clinical assessment of this compound and will aid in elucidating its full potential as a therapeutic agent for treating challenging biofilm-associated infections.

References

Application Notes and Protocols for Investigating the Synergistic Activity of Ranbezolid with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the experimental design and execution of studies aimed at identifying and characterizing synergistic interactions between Ranbezolid and other classes of antibiotics against clinically relevant bacterial pathogens.

Introduction to this compound and Antibiotic Synergy

This compound is an oxazolidinone antibiotic with a primary mechanism of action involving the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[1] Additionally, in some bacterial species such as Staphylococcus epidermidis, this compound has demonstrated secondary effects, including the inhibition of cell wall and lipid synthesis, and it can exert a bactericidal effect.[1] this compound has shown excellent in vitro activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. The pursuit of synergistic antibiotic combinations is a critical strategy to combat the rise of antimicrobial resistance. Potential benefits of synergistic therapy include:

  • Broadening the spectrum of activity.

  • Reducing the therapeutic dosage of individual agents, thereby minimizing toxicity.

  • Overcoming existing resistance mechanisms.

  • Decreasing the likelihood of the emergence of resistant strains.

These application notes provide a comprehensive guide to the experimental design, execution, and data interpretation for assessing the synergistic potential of this compound with other antibiotic classes.

Potential Synergistic Partners for this compound

While data on this compound's synergistic interactions are emerging, particularly in the context of biofilm eradication[2], the broader class of oxazolidinones, including linezolid, has been more extensively studied. Based on the known mechanisms of action and existing literature on oxazolidinone combinations, the following antibiotic classes are proposed as candidates for synergistic testing with this compound.

Table 1: Potential Antibiotic Classes for Synergy Testing with this compound

Antibiotic ClassRationale for SynergyPotential Mechanisms of InteractionKey Pathogens to Target
β-Lactams Inhibition of cell wall synthesis by β-lactams may enhance the penetration and ribosomal binding of this compound.Sequential inhibition of critical cellular processes.MRSA, Vancomycin-Intermediate S. aureus (VISA)
Aminoglycosides Both classes inhibit protein synthesis but at different stages of the process, potentially leading to a more profound blockade.Complementary inhibition of protein synthesis.Staphylococcus aureus (MSSA, MRSA)
Fluoroquinolones Targeting both DNA replication (fluoroquinolones) and protein synthesis (this compound) can lead to rapid bacterial killing.Dual targeting of essential and distinct cellular pathways.Gram-positive cocci
Glycopeptides Inhibition of cell wall synthesis by glycopeptides could facilitate the entry of this compound into the bacterial cell.Enhanced intracellular accumulation of this compound.MRSA, VISA, Vancomycin-Resistant Enterococci (VRE)
Biofilm Dispersal Agents Agents that break down the biofilm matrix can expose embedded bacteria to the antimicrobial action of this compound.Increased antibiotic penetration into biofilms.Biofilm-forming strains of S. aureus

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent (e.g., sterile deionized water, DMSO) at a concentration of at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • In each well of columns 1-10, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Add 100 µL of the highest concentration of this compound to all wells in column 1.

    • Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the growth control (no antibiotic).

    • Add 100 µL of the highest concentration of the second antibiotic to all wells in row A.

    • Perform serial two-fold dilutions of the second antibiotic down the columns, from row A to row G. Discard 50 µL from row G. Row H will contain only this compound in its various concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial inoculum to each well. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:

      • FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone

      • FIC of Test Antibiotic (FIC B) = MIC of Test Antibiotic in combination / MIC of Test Antibiotic alone

      • FICI = FIC A + FIC B

Table 2: Interpretation of FIC Index (FICI) Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
In Vitro Synergy Testing: Time-Kill Curve Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Protocol:

  • Preparation of Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase.

  • Preparation of Test Tubes: Prepare tubes containing CAMHB with the following:

    • No antibiotic (growth control).

    • This compound alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC).

    • Test antibiotic alone (at a clinically relevant concentration).

    • This compound and the test antibiotic in combination at the same concentrations.

  • Inoculation and Incubation: Inoculate each tube with the logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL. Incubate the tubes at 37°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Colony Counting and Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point. Plot the log10 CFU/mL versus time for each condition.

Table 3: Interpretation of Time-Kill Curve Results

OutcomeDefinition
Synergy ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Indifference < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
Antagonism ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Bactericidal Activity ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
In Vivo Synergy Testing: Murine Peritonitis Model

Animal models are crucial for validating in vitro findings and assessing the in vivo efficacy of antibiotic combinations. The murine peritonitis model is a well-established model for systemic infections.

Protocol:

  • Animal Model: Use immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c).

  • Infection: Induce peritonitis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the test pathogen (e.g., MRSA).

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • This compound monotherapy.

    • Test antibiotic monotherapy.

    • This compound and test antibiotic combination therapy.

  • Drug Administration: Administer antibiotics at clinically relevant doses and schedules (e.g., subcutaneous or intravenous injection) starting at a specified time post-infection (e.g., 1-2 hours).

  • Outcome Measures:

    • Survival: Monitor survival over a defined period (e.g., 7 days).

    • Bacterial Load: At a specific time point (e.g., 24 hours post-treatment), euthanize a subset of animals and determine the bacterial load (CFU/g) in relevant tissues (e.g., peritoneal fluid, spleen, liver).

  • Data Analysis: Compare survival curves between treatment groups using statistical methods such as the log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., Mann-Whitney U test). Synergy is indicated by a significant improvement in survival or a significant reduction in bacterial load in the combination therapy group compared to the most effective monotherapy.

Visualization of Concepts and Workflows

Proposed Signaling Pathway for Synergy

Synergy_Pathway cluster_Cell Bacterial Cell Ribosome 50S Ribosome Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition CellWall Cell Wall Synthesis Cell Wall Disruption Cell Wall Disruption CellWall->Cell Wall Disruption DNA_Gyrase DNA Gyrase DNA Replication Inhibition DNA Replication Inhibition DNA_Gyrase->DNA Replication Inhibition Bacterial_Death Synergistic Bacterial Death Protein Synthesis Inhibition->Bacterial_Death Cell Wall Disruption->Bacterial_Death DNA Replication Inhibition->Bacterial_Death This compound This compound This compound->Ribosome Inhibits BetaLactam β-Lactam BetaLactam->CellWall Inhibits Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits

Caption: Proposed synergistic mechanism of this compound with other antibiotics.

Experimental Workflow for Synergy Testing

Experimental_Workflow cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Validation MIC_Determination MIC Determination of Single Agents Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Time_Kill Time-Kill Curve Assay MIC_Determination->Time_Kill FICI_Calculation FICI Calculation Checkerboard->FICI_Calculation Synergy_Assessment_InVitro Assess Synergy/Antagonism Time_Kill->Synergy_Assessment_InVitro FICI_Calculation->Synergy_Assessment_InVitro Animal_Model Murine Peritonitis Model Synergy_Assessment_InVitro->Animal_Model Promising Combinations Treatment Administer Combination Therapy Animal_Model->Treatment Outcome_Analysis Analyze Survival & Bacterial Load Treatment->Outcome_Analysis Synergy_Confirmation Confirm In Vivo Synergy Outcome_Analysis->Synergy_Confirmation

Caption: Workflow for evaluating this compound's synergistic potential.

Logical Relationship for Synergy Interpretation

Synergy_Interpretation Start Experimental Data (Checkerboard or Time-Kill) FICI_Check FICI ≤ 0.5? Start->FICI_Check Checkerboard TimeKill_Check ≥ 2-log10 Kill Increase? Start->TimeKill_Check Time-Kill Synergy Synergy FICI_Check->Synergy Yes Additive_Indifference Additive / Indifference FICI_Check->Additive_Indifference No (FICI > 0.5 to < 4.0) TimeKill_Check->Synergy Yes TimeKill_Check->Additive_Indifference No Antagonism Antagonism Additive_Indifference->Antagonism FICI ≥ 4.0

Caption: Decision tree for interpreting in vitro synergy results.

References

Application Notes: Utilizing Ranbezolid for the Study of Ribosomal Protein L4 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranbezolid, a potent member of the oxazolidinone class of antibiotics, serves as a valuable tool for investigating bacterial resistance mechanisms. Like other oxazolidinones, it inhibits protein synthesis by binding to the 50S ribosomal subunit.[1] Mutations in ribosomal components, including the L4 protein, can confer resistance by altering the drug's binding site or inducing conformational changes in the 23S rRNA.[2] These application notes provide detailed protocols for using this compound to select for, identify, and characterize mutations in the ribosomal protein L4 (rplD gene), offering insights into antibiotic resistance pathways.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics that combat a wide spectrum of Gram-positive bacteria by inhibiting protein biosynthesis.[3] Their unique mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC), thereby preventing the formation of the initiation complex.[1][4] this compound has demonstrated greater potency in inhibiting bacterial ribosomes compared to the first-generation oxazolidinone, linezolid.[1]

Resistance to oxazolidinones can arise through several mechanisms, including mutations in the 23S rRNA and modifications to ribosomal proteins.[5] The L4 ribosomal protein, while not at the immediate drug-binding site, interacts closely with the PTC.[2][5] Mutations within the L4 protein are believed to confer resistance by perturbing the structure of the 23S rRNA, which in turn affects drug binding.[2] This makes this compound an effective selective agent for isolating and studying bacteria with novel L4 mutations, aiding in the understanding of resistance development.

Mechanism of Action: this compound

This compound exerts its bacteriostatic or bactericidal effect by targeting the bacterial ribosome.[1] It binds within the A-site pocket at the PTC on the 50S subunit, interfering with the correct positioning of initiator fMet-tRNA and blocking the formation of the 70S initiation complex.[1][4] This action halts protein synthesis, leading to the inhibition of bacterial growth. The nitrofuran ring of this compound extends toward nucleotides C2507, G2583, and U2584, forming specific interactions that contribute to its potent activity.[3]

This compound This compound Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->Ribosome Binds to 23S rRNA Complex Inhibition of Initiation Complex Formation Ribosome->Complex ProteinSynthesis Protein Synthesis Blocked Complex->ProteinSynthesis

Figure 1. Mechanism of this compound action.

Data Presentation

Quantitative data from studies on oxazolidinones are crucial for understanding their efficacy and the impact of resistance mutations. This compound has shown superior potency over linezolid in in-vitro assays. While specific data on this compound against L4 mutants is limited, studies on linezolid provide a benchmark for expected outcomes.

Table 1: Comparative Potency of this compound and Linezolid This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound and Linezolid against bacterial ribosomes in a cell-free transcription and translation system.

CompoundBacterial Ribosome IC₅₀ (µM)Reference
This compound 17[1]
Linezolid 100[1]

Table 2: Example of an L4 Mutation and its Impact on Oxazolidinone Susceptibility This table presents data from studies using linezolid to select for resistance, showing the effect of a specific L4 mutation on the Minimum Inhibitory Concentration (MIC). Similar effects would be anticipated in studies utilizing this compound.

OrganismMutation (Protein)Wild-Type MIC (µg/ml)Mutant MIC (µg/ml)Fold IncreaseReference
S. aureus ATCC 33591L4 Lys68Gln122x[2][6]

Experimental Protocols

The following protocols describe a comprehensive workflow for using this compound to select, isolate, and characterize resistant mutants with a focus on the L4 ribosomal protein.

cluster_selection Mutant Selection cluster_phenotype Phenotypic Characterization cluster_genotype Genotypic Analysis start Bacterial Culture (e.g., S. aureus) selection Expose to this compound (Serial Passage or Spontaneous Frequency Plating) start->selection isolate Isolate Resistant Colonies selection->isolate mic Determine MIC of This compound & other antibiotics isolate->mic dna Genomic DNA Extraction isolate->dna pcr PCR Amplification of rplD (L4 gene) dna->pcr seq DNA Sequencing pcr->seq analysis Analyze for Mutations seq->analysis analysis->mic Correlate Genotype with Phenotype

Figure 2. Experimental workflow for studying L4 mutations.

Protocol 1: Selection of this compound-Resistant Mutants by Serial Passage

This method is used to gradually select for mutations that confer increasing levels of resistance.

  • Prepare Gradient Plates: Prepare Mueller-Hinton agar (MHA) plates (90x90 mm) containing a concentration gradient of this compound. Start with a maximal concentration of 4-8 times the baseline MIC of the target organism.[2]

  • Inoculation: Dilute an overnight culture of the bacterial strain (e.g., S. aureus) in Mueller-Hinton broth (MHB) to a 0.5 McFarland standard. Streak the inoculum across the gradient plate, from the low-concentration to the high-concentration end.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Passage: Select colonies growing in the highest concentration of this compound. Use these colonies to inoculate a fresh gradient plate with a higher this compound concentration range.

  • Repeat: Repeat the passage steps for a set number of days (e.g., 30 passages) or until a significant increase in MIC is observed.[2]

  • Isolation: Isolate single colonies from the final passage for further characterization.

Protocol 2: Determining Spontaneous Mutation Frequency

This protocol quantifies the frequency at which resistance arises spontaneously.

  • Culture Preparation: Grow several independent bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.8). Pellet the cells by centrifugation and resuspend them in phosphate-buffered saline (PBS) to a high concentration (e.g., ~2 x 10⁹ CFU/ml).[2]

  • Plating: Spread a large volume (e.g., 5 ml) of the concentrated culture onto large-format (245x245 mm) MHA plates containing this compound at 2x the baseline MIC.

  • Enumeration of Inoculum: Perform serial dilutions of the starting culture and plate on non-selective MHA to determine the total number of viable cells (CFU) plated.

  • Incubation: Incubate the selective plates at 37°C for up to 5 days.[2]

  • Calculate Frequency: Count the number of resistant colonies on the selective plates. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of plated CFUs.[2]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the susceptibility of wild-type and mutant strains to this compound.

  • Preparation: Perform broth microdilution according to CLSI guidelines.[6] Prepare a 96-well plate with two-fold serial dilutions of this compound in MHB.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/ml. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]

Protocol 4: Genetic Analysis of the L4 Gene (rplD)

This protocol identifies mutations in the gene encoding the L4 protein.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type and this compound-resistant isolates using a commercial kit or standard protocol.

  • PCR Amplification: Amplify the gene encoding ribosomal protein L4 (rplD). It is often co-amplified with adjacent ribosomal protein genes like rplC (L3) and rplV (L22) to screen for multiple potential mutations simultaneously.[2]

    • Forward Primer (example): 5'-AAAAGGTTTAGTAGAAATCAG-3' (rplDF)[2]

    • Reverse Primer (example): Flanking primer for the operon, e.g., rplVR 5'-AATCACGGATAATACCAACACG-3'[2]

  • PCR Cycling (example):

    • Initial Denaturation: 94°C for 2 min.

    • 35 Cycles:

      • Denaturation: 94°C for 45 s.

      • Annealing: 54°C for 45 s.

      • Extension: 72°C for 3.5 min (adjust for amplicon length).

    • Final Extension: 72°C for 7 min.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the amplification primers.

  • Sequence Analysis: Align the sequencing results from the mutant strains against the wild-type reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.

Conclusion

This compound is a powerful molecular probe for exploring the mechanisms of oxazolidinone resistance. Its high potency makes it an excellent selective agent for isolating resistant bacterial strains. The protocols outlined provide a robust framework for inducing, selecting, and characterizing mutations in the ribosomal protein L4. The resulting data can enhance our understanding of ribosome function, the structural basis of antibiotic resistance, and inform the development of next-generation antibiotics designed to overcome these resistance mechanisms.

References

Application Notes and Protocols for High-Throughput Screening of Ranbezolid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Ranbezolid derivatives and other oxazolidinone antibiotics. The methodologies outlined are designed to identify and characterize novel compounds with potent antibacterial activity.

Introduction

This compound is an oxazolidinone antibiotic that exhibits potent activity against a wide spectrum of Gram-positive bacteria.[1][2] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] this compound binds to the 23S rRNA of the 50S ribosomal subunit, interfering with the formation of the initiation complex by preventing the binding of fMet-tRNA to the ribosomal P-site.[2] Some studies indicate that this compound may also have secondary effects, including the inhibition of cell wall and lipid synthesis in certain bacterial species.[1][2] The unique mechanism of action of oxazolidinones makes them a critical class of antibiotics for treating infections caused by multidrug-resistant bacteria.[3][4]

High-throughput screening is an essential tool in the discovery of new antibacterial agents.[5][6] HTS allows for the rapid evaluation of large chemical libraries to identify compounds with desired biological activity.[5] The following protocols describe both cell-based and target-based HTS assays suitable for screening this compound derivatives.

Data Presentation

The following table summarizes the inhibitory potency of this compound in a key biochemical assay, comparing it to the first-generation oxazolidinone, Linezolid. This data is critical for establishing a baseline for the screening of new derivatives.

CompoundTargetAssay SystemIC50 (μM)Fold Improvement vs. LinezolidReference
This compound Bacterial RibosomeIn vitro cell-free transcription/translation17~5.9x[2]
Linezolid Bacterial RibosomeIn vitro cell-free transcription/translation1001x[2]

Experimental Protocols

High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay (Cell-Based)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of compounds against various bacterial strains in a 96- or 384-well format. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96- or 384-well microtiter plates

  • Automated liquid handler (optional, but recommended for high throughput)[7][9]

  • Microplate incubator capable of maintaining 37°C

  • Microplate reader for measuring optical density at 600 nm (OD600)[10]

  • Positive control antibiotic (e.g., this compound, Linezolid)

  • Negative control (DMSO)

Procedure:

  • Preparation of Compound Plates:

    • Create a serial dilution of the test compounds in DMSO in a source plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 1-2 μL) of the diluted compounds to the corresponding wells of the assay plates.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the desired bacterial strain into CA-MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Dispense the diluted bacterial inoculum into each well of the compound-containing microtiter plates. The final volume in each well should be uniform (e.g., 100 μL for a 96-well plate).

    • Include control wells:

      • Positive Control: Bacteria with a known antibiotic (e.g., this compound).

      • Negative Control: Bacteria with DMSO (vehicle control).

      • Blank Control: CA-MHB only (for background OD600 measurement).

    • Seal the plates and incubate at 37°C for 16-20 hours without shaking.

  • Data Acquisition and Analysis:

    • After incubation, measure the OD600 of each well using a microplate reader.

    • Subtract the average OD600 of the blank control wells from all other wells.

    • The MIC is the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the negative control.[7]

In Vitro Protein Synthesis Inhibition Assay (Target-Based)

This biochemical assay measures the ability of test compounds to inhibit bacterial protein synthesis in a cell-free system.[11] A luciferase reporter gene is commonly used for a readily detectable luminescent output.[11][12]

Materials:

  • Bacterial S30 extract (a cell-free extract containing ribosomes and other components necessary for translation)

  • DNA template encoding a reporter gene (e.g., Firefly Luciferase) under the control of a bacterial promoter.

  • Amino acid mix

  • ATP and GTP

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • White, opaque 384-well microtiter plates

  • Luminometer

Procedure:

  • Preparation of Master Mix:

    • Prepare a master mix containing the S30 extract, DNA template, amino acids, and energy sources (ATP, GTP) according to the manufacturer's instructions for the cell-free expression system.

  • Compound Addition:

    • Dispense a small volume (e.g., 0.5-1 μL) of the serially diluted test compounds into the wells of a 384-well plate.

    • Include positive control (e.g., this compound) and negative control (DMSO) wells.

  • Initiation of Reaction:

    • Add the master mix to each well to start the transcription and translation reaction.

    • Incubate the plate at 30°C for 60-90 minutes.[13]

  • Signal Detection:

    • Add the luciferase assay reagent to each well. This reagent contains luciferin, the substrate for luciferase, and will lyse the reaction components to release the synthesized enzyme.

    • Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of the luciferase signal) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Ranbezolid_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis 23S_rRNA 23S rRNA mRNA mRNA Ranbezolid_Derivative This compound Derivative Ranbezolid_Derivative->23S_rRNA Binds Inhibition INHIBITION Ranbezolid_Derivative->Inhibition fMet-tRNA fMet-tRNA fMet-tRNA->P_site Binds Inhibition->fMet-tRNA Blocks Binding Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound derivatives on the bacterial ribosome.

Experimental Workflow

HTS_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Confirmation cluster_tertiary_assays Lead Characterization Library Compound Library (this compound Derivatives) HT_MIC High-Throughput MIC Assay (Single Concentration) Library->HT_MIC Primary_Hits Primary Hits (Growth Inhibition > Cutoff) HT_MIC->Primary_Hits Dose_Response Dose-Response MIC (MIC Determination) Primary_Hits->Dose_Response Biochemical_Assay In Vitro Protein Synthesis Inhibition Assay (IC50) Dose_Response->Biochemical_Assay Confirmed_Hits Confirmed Hits Biochemical_Assay->Confirmed_Hits Selectivity Eukaryotic Cytotoxicity Assay Confirmed_Hits->Selectivity Spectrum Spectrum of Activity (Panel of Bacteria) Confirmed_Hits->Spectrum SAR Structure-Activity Relationship (SAR) Selectivity->SAR Spectrum->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates

Caption: High-throughput screening workflow for this compound derivatives.

Logical Relationships in HTS Data Analysis

HTS_Data_Analysis_Logic Raw_Data Raw HTS Data (OD600 or Luminescence) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Z-score or % Inhibition Cutoff) Normalization->Hit_Selection Dose_Response_Analysis Dose-Response Curve Fitting Hit_Selection->Dose_Response_Analysis Primary Hits Potency_Determination Potency Calculation (MIC or IC50) Dose_Response_Analysis->Potency_Determination Selectivity_Index Selectivity Index Calculation (CC50 / IC50) Potency_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Determination->SAR_Analysis Lead_Prioritization Lead Prioritization Selectivity_Index->Lead_Prioritization SAR_Analysis->Lead_Prioritization

Caption: Logical workflow for HTS data analysis and hit prioritization.

References

Application Notes and Protocols for the Quantification of Ranbezolid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid (also known as RBx 11760) is a promising oxazolidinone antibiotic with potent activity against a broad spectrum of Gram-positive bacteria. To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated quantitative data for this compound is not extensively published, the following protocols are based on well-established and validated methods for other oxazolidinone antibiotics, such as Linezolid. These methods serve as a comprehensive guide for developing and validating a robust analytical procedure for this compound.

General Considerations for Method Development

  • Internal Standard (IS) Selection: An appropriate internal standard is crucial for accurate and precise quantification. For LC-MS/MS analysis, a stable isotope-labeled (SIL) analogue of this compound would be ideal. If a SIL-IS is unavailable, another oxazolidinone antibiotic (e.g., Linezolid, Tedizolid) or a compound with similar physicochemical properties can be used. For HPLC-UV, a compound with a similar retention time and UV absorbance maximum that is not present in the biological matrix should be chosen.

  • Sample Preparation: The goal of sample preparation is to extract this compound and the IS from the biological matrix, remove interfering substances, and concentrate the analytes. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

  • Method Validation: All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity, making it the preferred technique for bioanalysis in drug development.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Linezolid-d3 at 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical for this compound):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard (e.g., Linezolid-d3): 341.1 -> 299.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Data Presentation: Representative Quantitative Data for an Oxazolidinone LC-MS/MS Assay
ParameterRepresentative Value
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC) < 15%
Recovery > 85%
Matrix Effect < 15%

Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. These values are representative and must be established during method validation for this compound.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (300 µL) vortex1->add_ppt vortex2 Vortex Vigorously add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS workflow for this compound quantification.

Application Note 2: Quantification of this compound in Human Plasma by HPLC-UV

This method is less sensitive than LC-MS/MS but can be suitable for studies where higher concentrations of this compound are expected. It is a more accessible and cost-effective technique.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., another suitable oxazolidinone at 10 µg/mL).

  • Vortex to mix.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the HPLC-UV system.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 40% Acetonitrile and 60% 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: ~254 nm (This should be optimized based on the UV spectrum of this compound).

Data Presentation: Representative Quantitative Data for an Oxazolidinone HPLC-UV Assay
ParameterRepresentative Value
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Accuracy (at LQC, MQC, HQC) 90 - 110%
Precision (RSD% at LQC, MQC, HQC) < 10%
Recovery > 80%

Note: These values are representative and must be established during method validation for this compound.

Workflow Diagram

HPLCSPE_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis condition Condition SPE Cartridge plasma Plasma Sample + IS condition->plasma load Load Sample plasma->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc uv UV Detection hplc->uv data Data Acquisition & Processing uv->data

Caption: HPLC-SPE workflow for this compound quantification.

Signaling Pathway and Logical Relationships

The quantification of this compound in biological samples is a critical component of the drug development process, directly influencing the understanding of its pharmacokinetic and pharmacodynamic properties.

PKPD_Relationship cluster_workflow Bioanalytical Workflow cluster_pkpd Pharmacokinetic/Pharmacodynamic Modeling sampling Biological Sampling (e.g., Plasma) quantification This compound Quantification (LC-MS/MS or HPLC-UV) sampling->quantification concentration Concentration-Time Data quantification->concentration pk Pharmacokinetic Parameters (AUC, Cmax, T1/2) concentration->pk pkpd_model PK/PD Modeling pk->pkpd_model pd Pharmacodynamic Endpoints (e.g., MIC, Clinical Efficacy) pd->pkpd_model dose Dose Optimization pkpd_model->dose

Caption: Role of bioanalysis in PK/PD modeling.

Disclaimer

The protocols and quantitative data presented herein are based on established methods for other oxazolidinone antibiotics and are intended for guidance purposes only. These methods must be fully validated for the specific analyte (this compound) and biological matrix of interest in accordance with regulatory guidelines before being used for the analysis of study samples. This includes, but is not limited to, the optimization of chromatographic and mass spectrometric conditions, and the rigorous assessment of all validation parameters.

Troubleshooting & Optimization

Overcoming Ranbezolid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranbezolid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why is it low?

A1: The exact aqueous solubility of this compound is not consistently reported in publicly available literature, with some databases stating it is yet "to be determined"[1]. However, as a member of the oxazolidinone class of antibiotics, it is expected to have poor water solubility.[2] For context, related compounds like Linezolid have an aqueous solubility of approximately 3 mg/mL, while Tedizolid's is even lower at about 0.136 mg/mL.[3][4][5] The low solubility is attributed to its complex, largely hydrophobic molecular structure which limits favorable interactions with water molecules.

Q2: How can I prepare a stock solution of this compound for my experiments?

A2: Due to its poor aqueous solubility, stock solutions of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for oxazolidinones. For example, the related compound Linezolid is soluble in DMSO at approximately 20 mg/mL and in DMF at 30 mg/mL.[6] It is recommended to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a drug from an organic solvent into an aqueous medium where it has low solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound that is below its aqueous solubility limit.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F127, in your final aqueous medium can help maintain this compound's solubility and prevent precipitation.

  • Vortex While Diluting: Add the stock solution dropwise into the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.

  • Consider a Formulation: For sustained experiments, preparing a formulation like a nanosuspension or a cyclodextrin complex might be necessary to maintain solubility and stability.

Q4: Which solubility enhancement technique is most suitable for my application?

A4: The choice of technique depends on your experimental goals (e.g., in vitro assay vs. in vivo study) and the desired concentration.

  • Co-solvents (e.g., DMSO, Ethanol): Best for preparing high-concentration stock solutions and for initial in vitro screening where the final solvent concentration can be kept low.

  • pH Adjustment: The solubility of oxazolidinones can be pH-dependent.[7] Investigating the pH-solubility profile of this compound in your specific buffer system may reveal a pH at which its solubility is higher. However, this may not be suitable if your experiment is pH-sensitive.

  • Solid Dispersions: Excellent for improving dissolution rates for oral formulation development. This involves dispersing the drug in a hydrophilic polymer matrix.

  • Nanosuspensions: Suitable for various administration routes, including oral and potentially parenteral. This technique increases the surface area of the drug particles, leading to a higher dissolution rate.[8]

  • Cyclodextrin Complexation: Forms a host-guest complex that increases the apparent water solubility of the drug. This is useful for both in vitro and in vivo applications where a true solution is required.

Quantitative Data Presentation

The following tables summarize key physicochemical properties and solubility data for this compound and related oxazolidinones to aid in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄FN₅O₆[9]
Molar Mass 461.45 g/mol [9]
Aqueous Solubility To be determined (Expected to be < 1 mg/mL)[1]

Note: The aqueous solubility of this compound is not definitively published. The value is an estimate based on its chemical structure and the known solubility of other complex oxazolidinones.

Table 2: Solubility of Related Oxazolidinone Antibiotics

CompoundSolventSolubilitySource
Linezolid Water~3.0 mg/mL[3][5]
PBS (pH 7.2)~0.1 mg/mL[6]
Ethanol~1.0 mg/mL[6]
DMSO~20 mg/mL[6]
DMF~30 mg/mL[6]
Tedizolid Water~0.136 mg/mL[4]
Tedizolid Phosphate Water>50 mg/mL[4]

Experimental Protocols

Here are detailed protocols for three common solubility enhancement techniques. Researchers should adapt and optimize these methods for their specific experimental needs.

Protocol 1: Preparation of this compound Solid Dispersion with PVP K-30

This protocol uses the solvent evaporation method to create a solid dispersion, which enhances the dissolution rate by converting the drug into an amorphous state within a hydrophilic polymer matrix.[10][11][12]

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Methanol (or other suitable volatile solvent)

  • Purified water

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Stir the solution at room temperature until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

    • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Final Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Storage:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator to protect it from moisture.

Characterization:

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure drug in a relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound within the dispersion.

Protocol 2: Formulation of a this compound Nanosuspension

This protocol uses the anti-solvent precipitation method to produce a nanosuspension, which consists of nano-sized drug particles stabilized by a polymer or surfactant. This increases the surface area, leading to enhanced dissolution and saturation solubility.[8][13][14]

Materials:

  • This compound

  • Pluronic® F127 (or other suitable stabilizer like Tween® 80)

  • Dimethyl Sulfoxide (DMSO)

  • Purified water

Equipment:

  • Analytical balance

  • Magnetic stirrer

  • Probe sonicator or high-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve this compound in DMSO to create a concentrated solution (e.g., 10 mg/mL).

  • Preparation of Aqueous Phase (Anti-Solvent):

    • Dissolve a suitable amount of Pluronic F127 stabilizer in purified water (e.g., 0.5% w/v).

  • Precipitation:

    • Place the aqueous phase on a magnetic stirrer and stir at a high speed.

    • Inject the organic phase (this compound in DMSO) quickly into the stirring aqueous phase. A milky suspension should form immediately as the drug precipitates.

  • Homogenization:

    • Immediately subject the suspension to high-energy homogenization to reduce the particle size. Use either:

      • Probe Sonication: Sonicate on an ice bath for 5-15 minutes.

      • High-Pressure Homogenization: Process through the homogenizer for several cycles (e.g., 5-10 cycles at 1500 bar).

  • Solvent Removal (Optional):

    • If the remaining DMSO concentration is too high, it can be reduced by dialysis or diafiltration against purified water.

Characterization:

  • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential to assess the quality and stability of the nanosuspension.

  • Dissolution Rate: Evaluate the dissolution profile in a relevant medium and compare it to the unprocessed drug.

Protocol 3: this compound-Cyclodextrin Complexation

This protocol uses the kneading method to form an inclusion complex between this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can enhance its apparent solubility by encapsulating the hydrophobic drug molecule within the hydrophilic cyclodextrin cavity.[15][16][17]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Water-acetone mixture (e.g., 1:1 v/v)

Equipment:

  • Analytical balance

  • Mortar and pestle

  • Oven or vacuum oven

Procedure:

  • Mixing:

    • Place HP-β-CD in a glass mortar.

    • Add a small amount of the water-acetone mixture to the HP-β-CD to form a paste.

    • Accurately weigh this compound (typically at a 1:1 molar ratio with HP-β-CD) and add it to the paste.

  • Kneading:

    • Knead the mixture thoroughly with the pestle for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying:

    • Spread the resulting paste as a thin layer on a glass tray.

    • Dry the paste in an oven at 50°C (or in a vacuum oven at a lower temperature) until all solvent has evaporated and a constant weight is achieved.

  • Pulverization and Storage:

    • Grind the dried complex into a fine powder.

    • Pass the powder through a sieve to ensure uniformity.

    • Store in a tightly sealed container in a desiccator.

Characterization:

  • Phase Solubility Studies: Determine the apparent solubility of this compound in aqueous solutions containing increasing concentrations of HP-β-CD to confirm complex formation.

  • Complex Confirmation: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD to confirm the formation of the inclusion complex by observing changes in the spectral and thermal properties of this compound.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and relationships in overcoming this compound solubility issues.

G start This compound Dissolution Fails in Aqueous Buffer check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Lower the concentration to < 0.1 mg/mL check_conc->lower_conc No check_assay Is the assay sensitive to co-solvents/surfactants? check_conc->check_assay Yes success Problem Solved lower_conc->success add_surfactant Add 0.1% Tween 80 or Pluronic F127 to buffer check_assay->add_surfactant No use_formulation Advanced Formulation Required: - Solid Dispersion - Nanosuspension - Cyclodextrin Complex check_assay->use_formulation Yes add_surfactant->success

Caption: Troubleshooting workflow for this compound dissolution failure.

G cluster_prep Solution Preparation cluster_evap Processing cluster_final Final Product weigh 1. Weigh this compound and PVP K-30 dissolve 2. Dissolve in Methanol weigh->dissolve rotevap 3. Solvent Evaporation (Rotary Evaporator) dissolve->rotevap vac_dry 4. Vacuum Drying (24h @ 40°C) rotevap->vac_dry grind 5. Pulverize and Sieve vac_dry->grind characterize 6. Characterize (Dissolution, PXRD, DSC) grind->characterize

Caption: Experimental workflow for Solid Dispersion preparation.

G SolubilityEnhancement Overcoming Poor Aqueous Solubility of this compound Physicochemical Physicochemical Modification Increase Surface Area Alter Crystal Form SolubilityEnhancement->Physicochemical Formulation Formulation Approaches Create Carrier System Encapsulation SolubilityEnhancement->Formulation Nanosuspension Nanosuspension Physicochemical:f1->Nanosuspension SolidDispersion Solid Dispersion (Amorphization) Physicochemical:f2->SolidDispersion Cyclodextrin Cyclodextrin Complexation Formulation:f2->Cyclodextrin CoSolvents Co-Solvency Formulation:f1->CoSolvents

Caption: Logical relationship of solubility enhancement strategies.

References

Technical Support Center: Optimizing Ranbezolid Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranbezolid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an oxazolidinone antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in protein synthesis.[1][2][3] This action is specific to bacterial ribosomes, minimizing off-target effects on mammalian cells.[1][2][4] Additionally, in certain bacteria like Staphylococcus epidermidis, this compound has demonstrated secondary mechanisms, including the inhibition of cell wall and lipid synthesis.[1][3][4]

Q2: What is a good starting dose for this compound in a murine infection model?

A2: Based on available preclinical data, a good starting point for efficacy studies in murine models ranges from 10 to 40 mg/kg, administered orally twice daily (BID).[5] In a murine systemic infection model against MRSA, the 50% effective dose (ED50) was found to be 6.25 mg/kg for once-daily (QD) administration and 4.96 mg/kg for twice-daily (BID) administration.[6] For comparison, the ED50 for linezolid in the same study was higher at 9.9 mg/kg (QD) and 5.56 mg/kg (BID).[6] Researchers should always perform a pilot dose-ranging study to determine the optimal dose for their specific animal model and bacterial strain.

Q3: How should I formulate this compound for oral administration in animals?

A3: A common and effective vehicle for formulating this compound and other oxazolidinones for oral gavage in animal studies is a suspension in 0.25% (wt/vol) methylcellulose.[5] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for oxazolidinones like this compound?

A4: For oxazolidinones, the primary pharmacodynamic index linked to efficacy is the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[7][8] A target AUC/MIC ratio of 50 to 100 has been associated with efficacy for this class of antibiotics.[7] The percentage of time that the drug concentration remains above the MIC (%T > MIC) is also a relevant parameter, with a target of over 40% of the dosing interval often predictive of a bacteriostatic effect.[9] Optimizing the dosing regimen to achieve these PK/PD targets is critical for success.

Q5: How does the in vitro potency of this compound compare to Linezolid?

A5: this compound generally exhibits superior in vitro potency compared to Linezolid against a range of Gram-positive pathogens and anaerobes.[1][6][10] For example, against methicillin-resistant Staphylococcus aureus (MRSA), the MIC90 (the concentration required to inhibit 90% of isolates) for this compound was reported as 0.5 µg/mL, whereas it was 4 µg/mL for Linezolid.[6] Similarly, against anaerobic bacteria, the MIC90 for this compound was 0.5 µg/mL compared to 4.0 µg/mL for Linezolid.[10]

Q6: Does this compound have activity against bacterial biofilms?

A6: Yes, this compound has shown promising activity in eradicating established MRSA biofilms at clinically relevant concentrations, which is a notable advantage over other oxazolidinones like linezolid that are less effective against biofilms.[11]

Troubleshooting Guide

Q: I am not observing the expected efficacy in my animal model. What steps should I take?

A: If you are not seeing the desired therapeutic effect, consider the following:

  • Verify Dose and Formulation: Double-check your dose calculations and ensure the formulation is stable and homogenous. Improper formulation can lead to inconsistent dosing.

  • Increase Dose or Frequency: The initial dose may be insufficient for your specific infection model. Consider a dose-escalation study. Increasing the dosing frequency from once daily (QD) to twice daily (BID) can also improve efficacy by maintaining drug concentrations above the MIC for a longer duration.[6]

  • Characterize PK/PD Relationship: If possible, perform pharmacokinetic studies in your animal model to determine key parameters like Cmax, T1/2, and AUC. Correlate these with the MIC of your infecting strain to see if you are achieving the target AUC/MIC ratio of 50-100.[7]

  • Confirm Bacterial Susceptibility: Re-confirm the MIC of the specific bacterial strain used in your model to ensure it has not developed resistance.

Q: What potential side effects should I monitor for, and how can I manage them?

A: The oxazolidinone class has known potential side effects. For this compound, monitor for:

  • Monoamine Oxidase (MAO) Inhibition: Oxazolidinones can inhibit MAO-A. While this compound has been shown to have minimal cardiovascular liability at doses of 50 mg/kg in rats, potentiation of the pressor response to tyramine was observed at a single dose of 100 mg/kg.[12][13] When using higher doses, be mindful of potential interactions and monitor cardiovascular parameters if feasible.

  • Myelosuppression: This is a known class effect, particularly thrombocytopenia (low platelet count), which is associated with the duration of therapy and high drug exposure (AUC) for linezolid.[9] For studies involving prolonged treatment courses (e.g., >7 days), it is advisable to monitor hematological parameters. If toxicity is observed, consider reducing the dose or exploring a more fractionated dosing regimen to lower the AUC.

Data Presentation

Table 1: In Vitro Activity (MIC) of this compound vs. Linezolid

Organism Group This compound MIC90 (µg/mL) Linezolid MIC90 (µg/mL) Reference
Methicillin-Resistant S. aureus (MRSA) 0.5 4 [6]
Methicillin-Resistant S. epidermidis (MRSE) 0.5 2 [6]
Enterococci 0.25 4 [6]
Streptococcus pneumoniae 0.125 2 [6]

| Anaerobic Bacteria | 0.5 | 4 |[10] |

Table 2: In Vivo Efficacy of this compound vs. Linezolid (Murine Systemic Infection Model vs. MRSA)

Compound Dosing Regimen 50% Effective Dose (ED50) (mg/kg) Reference
This compound Once Daily (QD) 6.25 [6]
Twice Daily (BID) 4.96 [6]
Linezolid Once Daily (QD) 9.9 [6]

| | Twice Daily (BID) | 5.56 |[6] |

Experimental Protocols

Protocol: Murine Groin Abscess Model for MRSA Infection

This protocol is adapted from methodologies used to evaluate oxazolidinone efficacy.[5]

  • Animal Acclimatization: Use specific-pathogen-free mice. Allow animals to acclimatize for at least 7 days before the experiment.

  • Inoculum Preparation: Culture an MRSA strain (e.g., MRSA H-29) overnight in a suitable broth like Mueller-Hinton II. Dilute the culture 1:20 in normal saline and mix it 1:10 with 0.6% semi-solid nutrient agar. This should be calibrated to deliver a final inoculum of approximately 4.5 x 10^6 CFU per mouse.

  • Infection: Anesthetize the mice. Shave the groin area. Subcutaneously inject 0.5 mL of the bacterial suspension into the groin to form an abscess.

  • Compound Formulation: Prepare this compound by suspending it in a vehicle of 0.25% (wt/vol) methylcellulose.

  • Treatment:

    • Begin treatment 2 hours post-infection.

    • Administer this compound (e.g., at 10, 20, or 40 mg/kg) and vehicle control via oral gavage.

    • Continue treatment twice daily (BID) for 4 consecutive days.

  • Endpoint Measurement:

    • At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.

    • Aseptically excise the abscess.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/gram of tissue).

  • Data Analysis: Compare the log10 CFU/gram of tissue from the treated groups to the vehicle control group to determine the reduction in bacterial load.

Mandatory Visualizations

G cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit (23S rRNA) This compound->Ribosome Binds to P site Cell_Wall Cell Wall & Lipid Synthesis This compound->Cell_Wall Secondary inhibition (in S. epidermidis) Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Blocks formation of 70S initiation complex Bacterial_Death Bacteriostatic / Bactericidal Effect Protein_Synthesis->Bacterial_Death Inhibition leads to Cell_Wall->Bacterial_Death Contributes to

Caption: Mechanism of action of this compound in bacteria.

G cluster_workflow In Vivo Efficacy Study Workflow Acclimatization 1. Animal Acclimatization (7 days) Infection 2. Bacterial Infection (e.g., MRSA, s.c.) Acclimatization->Infection Grouping 3. Randomize into Treatment Groups Infection->Grouping Treatment 4. Administer Drug (e.g., PO, BID, 4 days) Grouping->Treatment Endpoint 5. Euthanasia & Tissue Harvest Treatment->Endpoint Analysis 6. CFU Enumeration & Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a murine infection model.

G Start Start: Select Initial Dose (e.g., 10 mg/kg BID) Assess Assess Efficacy & Toxicity Start->Assess Efficacy Efficacy Met? Assess->Efficacy Toxicity Toxicity Observed? Efficacy->Toxicity Yes IncreaseDose Increase Dose or Frequency Efficacy->IncreaseDose No DecreaseDose Decrease Dose or Fractionate Toxicity->DecreaseDose Yes OptimalDose Optimal Dose Identified Toxicity->OptimalDose No IncreaseDose->Assess DecreaseDose->Assess

Caption: Logical workflow for in vivo dose optimization.

References

Troubleshooting unexpected results in Ranbezolid susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranbezolid susceptibility testing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: this compound is an investigational oxazolidinone. As of this writing, there are no official clinical breakpoints established by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information provided here is for research purposes and is based on available scientific literature for this compound and the broader oxazolidinone class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oxazolidinone antibiotic that primarily works by inhibiting bacterial protein synthesis.[1][2][3][4] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1][2][4] In some bacteria, such as Staphylococcus epidermidis, it has also been shown to inhibit cell wall and lipid synthesis.[1][2][4]

Q2: Which organisms is this compound active against?

This compound has demonstrated in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and penicillin-resistant Streptococcus pneumoniae. It also shows activity against anaerobic bacteria.

Q3: What are the common methods for this compound susceptibility testing?

Standard antimicrobial susceptibility testing (AST) methods such as broth microdilution and disk diffusion are used to determine the in vitro susceptibility of bacteria to this compound.

Troubleshooting Unexpected Results

Q4: My broth microdilution results show "trailing endpoints." What does this mean and how should I interpret it?

Trailing endpoints, characterized by reduced but persistent growth across a range of antibiotic concentrations, are a known phenomenon with some antimicrobial agents, including the oxazolidinone class. This can make determining the minimal inhibitory concentration (MIC) difficult.

  • Possible Cause: The trailing effect may be pH-dependent or related to the specific growth characteristics of the isolate in the presence of the drug.

  • Troubleshooting Steps:

    • Read endpoints at an earlier time point: Some studies with other drug classes have found that reading the MIC at 24 hours instead of the standard 48 hours can provide a more clinically relevant result for isolates that exhibit trailing.

    • Use a standardized inoculum: Ensure the inoculum density is prepared according to standard protocols (e.g., 0.5 McFarland standard).

    • Check the pH of the medium: Although not specifically studied for this compound, pH variations in the test medium have been shown to affect trailing in antifungal susceptibility testing. Ensure the pH of your Mueller-Hinton broth is within the recommended range.

    • Confirm with an alternative method: If available, consider confirming the results with an agar-based method like agar dilution, which may be less prone to the trailing effect.

Q5: I am seeing a "paradoxical effect" (Eagle effect) where there is more growth at higher concentrations of this compound than at lower concentrations. What could be the cause?

The paradoxical effect, or Eagle effect, is a phenomenon where an antimicrobial agent's bactericidal activity decreases at higher concentrations. While not extensively documented for this compound specifically, it has been observed with other antibiotics.

  • Possible Causes: The exact mechanisms are not fully understood but may involve drug-induced stress responses or altered target accessibility at high concentrations.

  • Troubleshooting Steps:

    • Verify the concentration series: Double-check the preparation of your antibiotic dilutions to rule out errors.

    • Repeat the experiment: Ensure the result is reproducible.

    • Time-kill curve analysis: A time-kill assay can help to better characterize the bactericidal or bacteriostatic activity of this compound against the isolate over time and at different concentrations.

Q6: My this compound susceptibility testing results are inconsistent between different methods (e.g., broth microdilution vs. disk diffusion). Why might this be happening?

Discrepancies between different susceptibility testing methods are not uncommon.

  • Possible Causes:

    • Inherent differences in methodology: Broth-based methods measure inhibition in a liquid environment, while disk diffusion relies on the diffusion of the antibiotic through agar.

    • Media composition: The type of agar or broth used can influence the activity of the antibiotic.

    • Inoculum size: Variations in the initial bacterial concentration can affect the results.

    • Reading of endpoints: Subjectivity in determining the edge of the zone of inhibition in disk diffusion or the MIC in broth microdilution can lead to variability.

  • Troubleshooting Steps:

    • Standardize protocols: Strictly adhere to established guidelines (e.g., CLSI, EUCAST) for inoculum preparation, media selection, incubation conditions, and reading of results.

    • Use quality control strains: Regularly test reference strains with known MICs or zone diameters to ensure the accuracy and reproducibility of your testing method.

    • Consider the limitations of each method: Be aware of the inherent advantages and disadvantages of each testing platform.

Data Presentation

Table 1: Expected In Vitro MIC Ranges of this compound Against Selected Gram-Positive and Anaerobic Bacteria

Note: These are not clinical breakpoints. The data is compiled from published research and should be used for research and comparison purposes only.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae0.51.0≤0.06 - 4
Staphylococcus aureus1.02.00.25 - 4
Coagulase-negative staphylococci0.51.00.12 - 2
Anaerobic Bacteria0.030.5Not specified

Experimental Protocols

Broth Microdilution Method (General Protocol based on CLSI guidelines)

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Inoculum: From a fresh culture (18-24 hours old), suspend isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (General Protocol based on CLSI guidelines)

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply this compound Disk: Aseptically place a paper disk impregnated with a standardized amount of this compound onto the surface of the inoculated agar.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Read Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Visualizations

Ranbezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Formation of Initiation Complex 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex This compound This compound This compound->50S_subunit Binds to P site Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Cell_Death Inhibition of Growth/ Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibition of

Caption: Mechanism of action of this compound.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Isolate_Colony Isolate Bacterial Colony (18-24h culture) Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Isolate_Colony->Prepare_Inoculum Broth_Microdilution Broth Microdilution Prepare_Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Prepare_Inoculum->Disk_Diffusion Incubation Incubate (35°C, 16-20h) Broth_Microdilution->Incubation Disk_Diffusion->Incubation Read_Results Read & Interpret Results (MIC or Zone Diameter) Incubation->Read_Results

Caption: General workflow for susceptibility testing.

Troubleshooting_Flowchart Start Unexpected Result Check_QC Are QC Strains within range? Start->Check_QC Review_Protocol Review Protocol: Inoculum, Media, Incubation Check_QC->Review_Protocol No Trailing_Endpoint Trailing Endpoint Observed? Check_QC->Trailing_Endpoint Yes Review_Protocol->Start Repeat Test Read_Earlier Read at 24h, Confirm with _Agar Dilution_ Trailing_Endpoint->Read_Earlier Yes Inconsistent_Methods Inconsistent Results between Methods? Trailing_Endpoint->Inconsistent_Methods No End Document & Report Read_Earlier->End Standardize_All Standardize all protocol steps Inconsistent_Methods->Standardize_All Yes Consult_Literature Consult Literature for Oxazolidinones Inconsistent_Methods->Consult_Literature No Standardize_All->End Consult_Literature->End

Caption: Troubleshooting unexpected results.

References

Refinement of Ranbezolid synthesis for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Ranbezolid Synthesis Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on refining the process for a higher yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. Each issue is presented with potential causes and recommended solutions to help optimize your experimental outcomes.

Q1: Why is the overall yield of this compound lower than expected?

A low overall yield can be attributed to several factors throughout the multi-step synthesis. The final reductive amination and subsequent purification are often critical steps impacting the final yield. A reported yield for the final step after purification is around 67%.[1]

  • Potential Cause 1: Inefficient Reductive Amination. The reaction between the piperazinyl oxazolidinone intermediate and 5-nitro-2-furaldehyde may be incomplete.

    • Solution: Ensure the quality and reactivity of the reducing agent, sodium triacetoxyborohydride. The reaction should be carried out under anhydrous conditions, as moisture can decompose the reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.

  • Potential Cause 2: Degradation of Intermediates. The deprotected piperazine intermediate can be unstable.

    • Solution: Use the deprotected intermediate immediately in the subsequent reductive amination step without prolonged storage.[1]

  • Potential Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time can significantly affect yield.

    • Solution: For the hydrogenation of the nitro group, ensure the catalyst (Palladium on carbon) is active and the hydrogen pressure is maintained (e.g., 50-72 psi).[1] The reaction may require 12-16 hours for completion.[1] For the Boc-deprotection step, maintain a low temperature (e.g., 5°C) during the addition of trifluoroacetic acid to minimize side reactions.[1]

  • Potential Cause 4: Losses during Purification. The final product is often purified by column chromatography, which can lead to significant material loss.[1]

    • Solution: Optimize the chromatography conditions (stationary phase, mobile phase gradient) to achieve a balance between purity and recovery. Consider alternative purification methods like crystallization or trituration if applicable. Washing intermediates with solvents like hexane can effectively remove nonpolar impurities and improve purity before the final steps.[1]

G Start Low Overall Yield Cause1 Inefficient Reductive Amination Start->Cause1 Cause2 Losses During Purification Start->Cause2 Cause3 Intermediate Degradation Start->Cause3 Solution1a Verify NaBH(OAc)3 Quality & Stoichiometry Cause1->Solution1a Solution1b Ensure Anhydrous Conditions Cause1->Solution1b Solution2a Optimize Column Chromatography Cause2->Solution2a Solution2b Explore Crystallization Methods Cause2->Solution2b Solution3a Use Deprotected Intermediate Immediately Cause3->Solution3a

Caption: Troubleshooting logic for low this compound yield.

Q2: How can I minimize the formation of impurities during the synthesis?

Impurity formation can occur at various stages. The synthesis of related oxazolidinones, like Linezolid, highlights potential process-related impurities such as enantiomeric impurities, dimers, or products from side reactions.[2]

  • Potential Cause 1: Enantiomeric Impurities. The antibacterial activity of this compound is dependent on the 5(S)-acetamidomethyl configuration.[1] Use of a racemic or incorrect starting material for the oxazolidinone ring will result in the undesired enantiomer.

    • Solution: Start the synthesis with the correct chiral precursor, such as (S)-epichlorohydrin or a derivative, to ensure the formation of the desired (S)-enantiomer.

  • Potential Cause 2: Incomplete Reactions. Residual starting materials or intermediates can be carried over and react in subsequent steps to form impurities.

    • Solution: Monitor each reaction to completion (TLC, LC-MS). Purify intermediates at key stages to remove unreacted starting materials. For example, the intermediate 4-(2-fluoro-4-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester is typically isolated with 96-98% purity before proceeding.[1]

  • Potential Cause 3: Side Reactions during Boc-Deprotection. The use of a strong acid like trifluoroacetic acid (TFA) can sometimes lead to side reactions if not properly controlled.

    • Solution: Perform the deprotection at reduced temperatures (0-5 °C) and add the TFA dropwise to control the reaction exotherm.[1] Evaporate the TFA thoroughly under reduced pressure before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is a multi-step process that typically involves the construction of the core 'piperazinyl-phenyl-oxazolidinone' structure, followed by the attachment of the nitrofuran moiety.[3]

  • Formation of the Piperazinyl-Phenyl Moiety: 3,4-Difluoronitrobenzene is condensed with piperazine. The second nitrogen of the piperazine is then protected, commonly with a tert-butoxycarbonyl (Boc) group.[1]

  • Reduction: The nitro group on the phenyl ring is reduced to an amine, typically via catalytic hydrogenation using H₂ over Pd/C.[1]

  • Oxazolidinone Ring Formation: The resulting aniline derivative is used to construct the N-aryl oxazolidinone ring system. This is a critical step that establishes the required stereochemistry.

  • Boc-Deprotection: The Boc protecting group is removed from the piperazine ring using an acid, such as trifluoroacetic acid (TFA).[1]

  • Final Coupling: The deprotected piperazinyl-phenyl-oxazolidinone intermediate is coupled with 5-nitro-2-furaldehyde via reductive amination to yield this compound.[1]

G A 3,4-Difluoronitrobenzene + Piperazine B Boc Protection A->B C Nitro Group Reduction (Hydrogenation) B->C D Oxazolidinone Ring Formation C->D E Boc Deprotection (TFA) D->E F Reductive Amination with 5-nitro-2-furaldehyde E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Q2: What are the expected yields and purity for key intermediates?

Yields and purity can vary based on reaction scale and specific conditions. However, published data provides a benchmark for key steps in the synthesis.

IntermediateStepYield (w/w or %)Purity (by HPLC)Reference
4-(2-Fluoro-4-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl esterBoc Protection1.8-1.9 (w/w)96-98%[1]
4-(4-Benzyloxycarbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl esterCarbamate Formation1.16-1.23 (w/w)97-99%[1]
(S)-N-[[3-[3-fluoro-4-[N-4-(5-nitro-2-furylmethyl)-piperazin-1-yl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamideFinal Coupling & Pur.67%Not specified[1]

Q3: Which analytical methods are recommended for monitoring the reaction and purity?

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress to check for the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity for both intermediates and the final product.[1] A suitable method would use a C18 column with a gradient of acetonitrile and water/buffer.

  • Mass Spectrometry (MS): Used to confirm the identity of intermediates and the final product by determining their molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final compound and key intermediates, confirming that the correct structure has been synthesized.[1]

Experimental Protocols

The following are detailed methodologies for key steps in the this compound synthesis, adapted from published procedures.[1]

Protocol 1: Synthesis of 4-(2-Fluoro-4-aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester (Hydrogenation Step)

  • To a solution of 4-(2-fluoro-4-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester (80 g, 0.246 mol) in toluene (800 mL), add palladium on carbon (4 g, 5% w/w).

  • Pressurize the reaction vessel with hydrogen gas to 72 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional toluene (150 mL).

  • The resulting filtrate containing the product is typically used directly in the next step.

Protocol 2: Synthesis of this compound (Final Reductive Amination)

  • Dissolve (S)-N-[[3-[3-Fluoro-4-(piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (the Boc-deprotected intermediate) in a suitable solvent such as tetrahydrofuran (THF).

  • Add 5-nitro-2-furaldehyde to the solution.

  • Add sodium triacetoxyborohydride [NaBH(OAc)₃] portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor for completion (typically several hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, using a gradient of methanol in ethyl acetate) to obtain pure this compound.[1]

References

Technical Support Center: Ranbezolid Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ranbezolid in cell culture, with a specific focus on minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oxazolidinone antibiotic that primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1] This action is specific to bacterial ribosomes, offering a therapeutic window for treating bacterial infections.

Q2: What are the known off-target effects of this compound in eukaryotic cells?

The most significant off-target effect of this compound in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[2][3] This occurs because mitochondrial ribosomes share structural similarities with bacterial ribosomes. Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction, potentially causing adverse cellular effects such as myelosuppression and lactic acidosis with prolonged exposure.[2][4][5]

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimum effective concentration of this compound required for your specific application and cell line.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the shortest time necessary to achieve the desired effect.

  • Use of Appropriate Controls: Always include untreated control groups and, if possible, a positive control for mitochondrial dysfunction.

  • Monitor Mitochondrial Health: Routinely assess mitochondrial function in your cell cultures when using this compound.

Q4: Are there any alternatives to this compound if off-target effects are a major concern?

If mitochondrial toxicity is a significant issue, consider exploring other classes of antibiotics with different mechanisms of action that do not target ribosomal protein synthesis. The choice of an alternative will depend on the specific experimental needs.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Proliferation

Possible Cause: Inhibition of mitochondrial protein synthesis by this compound.

Troubleshooting Steps:

  • Verify this compound Concentration: Double-check the concentration of your this compound stock solution and the final concentration in your culture medium.

  • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to identify a working concentration that balances efficacy with minimal toxicity.

  • Reduce Exposure Time: Conduct a time-course experiment to find the minimum exposure time required for the desired outcome.

  • Assess Mitochondrial Function: Use assays such as MTT, Seahorse XF analysis, or measurement of mitochondrial membrane potential to quantify mitochondrial health.

Issue 2: Inconsistent Experimental Results

Possible Cause: Variable impact of this compound on cell physiology due to off-target effects.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure consistency in cell density, passage number, and media composition across all experiments.

  • Implement Robust Controls: Include both negative (untreated) and positive (a known mitochondrial toxin) controls in every experiment.

  • Monitor Key Cellular Readouts: In addition to your primary experimental endpoint, monitor general indicators of cell health, such as proliferation rates and morphology.

Quantitative Data Summary

ParameterOrganism/SystemCompoundValueReference
On-Target Activity
MIC (Minimum Inhibitory Concentration)Staphylococcus aureusThis compound1 µg/ml[1]
MIC (Minimum Inhibitory Concentration)Staphylococcus epidermidisThis compound1 µg/ml[1]
Off-Target Activity (Mitochondrial Inhibition)
IC50 (Mitochondrial Protein Synthesis)Rat Heart MitochondriaLinezolid3.37 - 5.26 mg/L[2]
IC50 (CYTox I Expression)HL-60 CellsLinezolid~9 - 14 µM[3]
IC50 (CYTox I Expression)HL-60 CellsTedizolid~0.3 µM[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

Objective: To determine the optimal concentration of this compound that achieves the desired on-target effect while minimizing off-target cytotoxicity in a specific eukaryotic cell line.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution of this compound: Prepare a series of dilutions of this compound in complete culture medium. A typical range to start with might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the this compound concentration and determine the IC50 value. The optimal working concentration should be well below the concentration that causes significant cytotoxicity.

Protocol 2: Assessing Mitochondrial Function via Mitochondrial Membrane Potential (ΔΨm) Measurement

Objective: To assess the impact of this compound treatment on mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dye

  • Fluorescence microscope or flow cytometer

  • Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

Methodology:

  • Cell Culture and Treatment: Culture your cells on a suitable vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry). Treat the cells with the desired concentration of this compound for the intended duration. Include untreated and positive control groups.

  • Staining:

    • For JC-1: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • For TMRE: Incubate the cells with TMRE dye. The intensity of TMRE fluorescence is proportional to the mitochondrial membrane potential.

  • Imaging or Flow Cytometry:

    • Microscopy: Capture fluorescent images of the cells. Quantify the red/green fluorescence ratio for JC-1 or the mean fluorescence intensity for TMRE.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer.

  • Data Analysis: Compare the fluorescence signals between the treated, untreated, and positive control groups to determine the effect of this compound on mitochondrial membrane potential.

Visualizations

Ranbezolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial Ribosome Bacterial Ribosome Initiation Complex Initiation Complex Bacterial Ribosome->Initiation Complex Protein Synthesis Protein Synthesis Initiation Complex->Protein Synthesis This compound This compound This compound->Bacterial Ribosome Binds to 50S subunit This compound->Initiation Complex Inhibits Formation

Caption: this compound's primary mechanism of action.

Ranbezolid_Off_Target_Effect cluster_eukaryotic_cell Eukaryotic Cell Mitochondrion Mitochondrion Mitochondrial Ribosome Mitochondrial Ribosome Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mitochondrial Ribosome->Mitochondrial Protein Synthesis Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Protein Synthesis->Mitochondrial Dysfunction Leads to This compound This compound This compound->Mitochondrial Ribosome Binds This compound->Mitochondrial Protein Synthesis Inhibits

Caption: Off-target effect of this compound in eukaryotic cells.

Experimental_Workflow_Minimizing_Off_Target_Effects A Start: Plan Experiment with this compound B Step 1: Dose-Response Assay (e.g., MTT) A->B C Determine IC50 and Optimal Working Concentration B->C D Step 2: Time-Course Experiment C->D E Determine Minimum Effective Exposure Time D->E F Step 3: Main Experiment with Optimized Conditions E->F G Step 4: Monitor Mitochondrial Function (e.g., ΔΨm) F->G H Analyze Primary Endpoint and Mitochondrial Health Data G->H I End: Reliable and Reproducible Results H->I

Caption: Workflow for minimizing this compound's off-target effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ranbezolid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Ranbezolid. Given the limited publicly available data on this compound's specific physicochemical properties and pharmacokinetic profile, this guide also draws upon established principles for bioavailability enhancement of poorly soluble drugs and data from the structurally related oxazolidinone, Linezolid, for comparative purposes.

Troubleshooting Guide

Issue 1: Low and Variable Oral Absorption in Preclinical Animal Models

Question: Our in vivo studies with this compound in rats show low and inconsistent plasma concentrations after oral administration. What could be the underlying causes and how can we investigate them?

Answer:

Low and variable oral absorption of a drug candidate like this compound is often multifactorial. The primary suspects are poor aqueous solubility and/or low intestinal permeability. It is also possible that the compound is subject to significant first-pass metabolism in the gut wall or liver.[1]

Experimental Workflow to Diagnose the Issue:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes A Low/Variable Oral Absorption B Determine Aqueous Solubility (Thermodynamic & Kinetic) A->B Investigate C Assess Intestinal Permeability (e.g., Caco-2 Assay) A->C Investigate D Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) A->D Investigate E Poor Solubility B->E If solubility is low F Low Permeability C->F If permeability is low G High First-Pass Metabolism D->G If metabolism is high

Figure 1: Diagnostic workflow for investigating low oral absorption.

Detailed Methodologies:

  • Aqueous Solubility Determination (Thermodynamic):

    • Prepare a supersaturated solution of this compound in phosphate-buffered saline (PBS) at pH 7.4.

    • Equilibrate the solution at 37°C for 24-48 hours with continuous stirring.

    • Filter the solution to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Apply a solution of this compound (typically in a transport buffer) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Measure the concentration of this compound in the basolateral samples by HPLC or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction. Include control compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability).

  • Metabolic Stability in Liver Microsomes:

    • Incubate this compound at a known concentration with pooled human or animal liver microsomes.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points, quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Issue 2: Poor Dissolution Rate of the Active Pharmaceutical Ingredient (API)

Question: We have confirmed that this compound has low aqueous solubility. How can we improve its dissolution rate to potentially enhance oral absorption?

Answer:

For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[2] Enhancing the dissolution rate can be achieved by increasing the surface area of the drug particles and/or by using enabling formulation technologies.

Formulation Strategies to Enhance Dissolution:

StrategyPrincipleKey Experimental Protocol
Micronization Increases the surface area of the API particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Jet milling or air attrition of the this compound API. Characterize the particle size distribution before and after milling using laser diffraction.
Amorphous Solid Dispersions (ASDs) Dispersing the drug in a polymeric carrier in an amorphous state prevents the drug from crystallizing, leading to a higher apparent solubility and faster dissolution.[2][3]Prepare ASDs of this compound with polymers like PVP, HPMC, or Soluplus® using spray drying or hot-melt extrusion.[3] Characterize the physical form using PXRD and DSC.
Nanoparticle Formulations Reduces particle size to the nanometer range, dramatically increasing the surface area and saturation solubility.[4]Prepare this compound-loaded nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) via high-pressure homogenization or nanoprecipitation.[5][6]

Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMCAS, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.

  • Solvent System: Identify a common solvent system that dissolves both this compound and the selected polymer (e.g., methanol, acetone, or a mixture).

  • Spray Drying:

    • Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

    • Collect the product from the cyclone and drying chamber.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion (absence of crystalline peaks).

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to assess the physical stability of the amorphous system.

    • In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline API in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of oxazolidinones?

A1: The oral bioavailability of oxazolidinones can vary significantly. For instance, Linezolid is known to have excellent oral bioavailability, approaching 100%.[7][8][9] However, other compounds in this class have shown poor pharmacokinetic profiles, which may be due to low solubility or other factors.[10] this compound's development was reportedly halted in part due to a poor pharmacokinetic profile, suggesting its oral bioavailability may be suboptimal without enabling formulations.[10]

CompoundReported Oral Bioavailability (Human)Key Physicochemical Properties
Linezolid ~100%[7][8][9]Moderate water solubility (~3 mg/mL), rapidly absorbed.[11]
This compound Data not publicly available.Likely low aqueous solubility, as is common for complex heterocyclic structures.

Q2: Can a prodrug approach be used to improve the oral bioavailability of this compound?

A2: Yes, a prodrug strategy is a viable approach for improving the bioavailability of drugs with low solubility or permeability.[4] The goal is to chemically modify the parent drug (this compound) into an inactive form (the prodrug) with improved physicochemical properties for absorption. Once absorbed, the prodrug is converted back to the active parent drug in the body.

Logical Workflow for Prodrug Development:

A Identify Functional Groups on this compound for Modification B Design & Synthesize Prodrugs (e.g., esters, phosphates, carbamates) A->B C Evaluate Prodrug Properties: - Aqueous Solubility - Chemical Stability - Enzymatic Conversion Rate B->C D Select Lead Prodrug Candidates C->D E In Vivo Pharmacokinetic Studies (Compare Prodrug to Parent Drug) D->E F Improved Bioavailability? E->F G Lead Optimization F->G Yes H Re-evaluate Design F->H No

Figure 2: Workflow for a this compound prodrug program.

Q3: What role do excipients play in improving the oral bioavailability of poorly soluble drugs like this compound?

A3: Excipients are critical components of a formulation that can significantly enhance the bioavailability of poorly soluble drugs. Their functions include:

  • Solubilizers: Surfactants (e.g., polysorbates, Cremophor®) and co-solvents (e.g., PEG 400) can increase the solubility of the drug in the gastrointestinal fluids.

  • Wetting Agents: Agents like sodium lauryl sulfate (SLS) improve the wetting of hydrophobic drug particles, facilitating dissolution.

  • Precipitation Inhibitors: Polymers such as HPMC or PVP can maintain a supersaturated state of the drug in the gut, preventing it from precipitating out of solution before it can be absorbed.

  • Permeation Enhancers: Some excipients can transiently and reversibly alter the permeability of the intestinal membrane to improve drug uptake.

The selection of appropriate excipients is a key step in the formulation development process and is often guided by preformulation studies that assess drug-excipient compatibility and the excipient's ability to enhance solubility and dissolution.

References

Technical Support Center: Overcoming Poor Penetration of Ranbezolid in Specific Tissue Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the tissue penetration of Ranbezolid in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RBx7644) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] this compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for translation.[3][4] This action halts bacterial growth and replication, making it effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Q2: What are the key physicochemical properties of this compound that may influence its tissue penetration?

Understanding the physicochemical properties of a drug is crucial for predicting its distribution into various tissues. Key properties for this compound are summarized in the table below.

PropertyValueImplication for Tissue Penetration
Molecular Weight 461.45 g/mol [4][5]Relatively small, which generally favors passive diffusion across biological membranes.
XLogP3 1.52[6]This value indicates that this compound is moderately lipophilic. Lipophilicity is a key factor for crossing cell membranes, but very high lipophilicity can lead to sequestration in fatty tissues and poor distribution in aqueous environments.
Hydrogen Bond Donors 1[6]A low number of hydrogen bond donors generally favors membrane permeability.
Hydrogen Bond Acceptors 7[6]A moderate number of hydrogen bond acceptors can influence solubility and interactions with biological targets.
Topological Polar Surface Area 121.4 Ų[6]A higher TPSA can be associated with lower cell membrane permeability.

Q3: Is there any data available on the tissue penetration of this compound?

Currently, there is a lack of publicly available in vivo studies that specifically quantify the concentration of this compound in various tissues. However, studies on another oxazolidinone, linezolid, have shown good penetration into several tissues, including skin, soft tissues, bone, and lung.[7][8] Given the structural similarities within the oxazolidinone class, it is plausible that this compound may also achieve therapeutic concentrations in these tissues. However, direct experimental verification is necessary.

Q4: What factors can contribute to poor penetration of this compound in my experimental model?

Several factors can limit the penetration of a drug into a specific tissue model:

  • Physicochemical Properties of this compound: While moderately lipophilic, its specific solubility and binding characteristics in your model's biological fluids could play a role.

  • Biological Barriers: The unique cellular and matrix composition of the target tissue (e.g., blood-brain barrier, dense connective tissue) can physically impede drug diffusion.

  • Efflux Pumps: Some cells express transporter proteins (efflux pumps) that actively pump drugs out, reducing intracellular concentrations.

  • Protein Binding: High binding of this compound to plasma proteins or tissue components can limit the amount of free, active drug available to diffuse into the target site.

  • Experimental Model System: In vitro models may lack the complex vascularization and physiological transport mechanisms present in vivo, leading to artificially low penetration.[9] Biofilms, with their extracellular polymeric substance (EPS) matrix, present a significant barrier to antibiotic penetration.[10]

Troubleshooting Guides

Issue 1: Low this compound Concentration Detected in Target Tissue (In Vivo Models)
Possible Cause Troubleshooting Step
Inadequate Dose or Dosing Regimen Increase the dose of this compound incrementally and monitor for both efficacy and any potential toxicity. Consider altering the dosing frequency to maintain a higher steady-state concentration.
Poor Bioavailability If using oral administration, consider switching to an intravenous or intraperitoneal route to bypass first-pass metabolism and ensure complete systemic absorption.
High Plasma Protein Binding Measure the free fraction of this compound in the plasma of your animal model. If protein binding is high, strategies to displace the drug from plasma proteins could be explored, though this is a complex undertaking.
Rapid Metabolism or Clearance Conduct a pharmacokinetic study to determine the half-life of this compound in your model. If it is being cleared too rapidly, a more frequent dosing schedule may be necessary.
Efflux by Transporter Proteins Co-administer a known inhibitor of relevant efflux pumps (e.g., P-glycoprotein inhibitors) to see if tissue concentrations of this compound increase. This should be done cautiously, considering potential off-target effects of the inhibitor.
Issue 2: Poor Penetration of this compound in In Vitro Tissue Models (e.g., 3D cell cultures, organoids, biofilms)
Possible Cause Troubleshooting Step
Limited Diffusion Through Extracellular Matrix For 3D cultures or organoids, consider enzymatic treatment to partially digest the extracellular matrix before or during this compound exposure. For biofilms, agents that disrupt the EPS matrix, such as DNase, could be co-administered.[11]
Cellular Efflux Treat the in vitro model with an efflux pump inhibitor to determine if this increases intracellular this compound concentration.
Insufficient Incubation Time Extend the incubation time with this compound to allow for greater diffusion and uptake into the tissue model.
Drug Adsorption to Cultureware Pre-treat the cultureware with a blocking agent (e.g., bovine serum albumin) to minimize non-specific binding of this compound to plastic surfaces.
Inadequate Drug Formulation Ensure this compound is fully dissolved in the culture medium. The use of a solubilizing agent (e.g., DMSO, cyclodextrins) may be necessary, but its potential effects on the tissue model should be evaluated.

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Homogenates using LC-MS/MS

This protocol outlines a general method for determining the concentration of this compound in tissue samples.

  • Tissue Collection and Homogenization:

    • Excise the target tissue from the experimental animal at a predetermined time point after this compound administration.

    • Accurately weigh the tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.

  • Protein Precipitation and Extraction:

    • To a known volume of tissue homogenate, add a protein precipitating agent (e.g., acetonitrile, methanol) containing an appropriate internal standard.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for liquid chromatography.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of this compound, optimizing parameters such as the mobile phase composition, column type, and mass spectrometer settings. A validated method for other oxazolidinones can be used as a starting point.[12]

  • Data Analysis:

    • Construct a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the tissue homogenate based on the standard curve and the internal standard signal.

    • Express the tissue concentration as µg/g of tissue.

Protocol 2: In Vitro Biofilm Penetration Assay

This protocol provides a method to assess the ability of this compound to penetrate a bacterial biofilm.

  • Biofilm Formation:

    • Grow a bacterial biofilm (e.g., S. aureus) on a suitable substrate (e.g., polycarbonate membrane, glass coverslip) in a multi-well plate or a flow cell system.

    • Allow the biofilm to mature for a defined period (e.g., 24-48 hours).

  • This compound Treatment:

    • Expose the mature biofilms to a known concentration of this compound in a suitable growth medium.

    • Include control wells with no this compound.

  • Quantification of Penetrated this compound:

    • At various time points, remove the substrate with the biofilm from the well.

    • Gently wash the biofilm to remove non-adherent bacteria and residual medium.

    • Disrupt the biofilm through sonication or vigorous vortexing in a known volume of buffer.

    • Quantify the amount of this compound in the disrupted biofilm sample using LC-MS/MS as described in Protocol 1.

  • Assessment of Biofilm Viability (Optional):

    • In parallel experiments, after this compound treatment, assess the viability of the bacteria within the biofilm using methods such as colony-forming unit (CFU) counting or live/dead staining with fluorescent microscopy.

Visualizations

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Biofilm Model a Administer this compound b Collect Tissue Samples a->b c Homogenize Tissue b->c d Extract this compound c->d e LC-MS/MS Analysis d->e f Grow Biofilm g Treat with this compound f->g h Disrupt Biofilm g->h i Extract this compound h->i j LC-MS/MS Analysis i->j

Caption: Experimental workflows for quantifying this compound penetration.

troubleshooting_logic start Poor this compound Penetration Observed model_type In Vivo or In Vitro Model? start->model_type invivo_q1 Is Bioavailability a Concern? model_type->invivo_q1 In Vivo invitro_q1 Is it a Biofilm Model? model_type->invitro_q1 In Vitro invivo_a1 Switch to IV/IP Administration invivo_q1->invivo_a1 Yes invivo_q2 Is Metabolism/Clearance Too Rapid? invivo_q1->invivo_q2 No invivo_a2 Increase Dosing Frequency invivo_q2->invivo_a2 Yes invitro_a1 Use EPS Matrix Disrupting Agents invitro_q1->invitro_a1 Yes invitro_q2 Is Cellular Efflux Suspected? invitro_q1->invitro_q2 No invitro_a2 Co-administer Efflux Pump Inhibitor invitro_q2->invitro_a2 Yes

Caption: Troubleshooting logic for poor this compound penetration.

References

Technical Support Center: Optimization of Ranbezolid Treatment for Biofilm Eradication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Ranbezolid treatment duration for biofilm eradication.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacterial biofilms?

A1: this compound, an oxazolidinone antibiotic, is believed to act as a "dual-warhead" drug against biofilms. It inhibits protein synthesis by binding to the 50S ribosomal subunit, a characteristic mechanism of oxazolidinones.[1] Additionally, its nitrofuran ring may act as a nitric oxide donor or a cytotoxic agent, contributing to its enhanced efficacy in eradicating established biofilms, a feature not as prominent in other oxazolidinones like linezolid.[1]

Q2: How does the anti-biofilm activity of this compound compare to other oxazolidinones?

A2: Studies have shown that while several oxazolidinones possess some level of anti-biofilm activity, this compound is unique in its ability to completely eradicate established Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms at clinically relevant concentrations.[1] Other oxazolidinones, such as linezolid and tedizolid, often result in incomplete eradication.[1]

Q3: What is the Minimum Biofilm Eradication Concentration (MBEC) of this compound against common biofilm-forming bacteria?

A3: The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. For MRSA, the MBEC for this compound has been reported to be significantly lower than for other oxazolidinones. The table below summarizes available data.

OxazolidinoneOrganismMIC (µg/mL)MBEC99.9 (µg/mL)MBECComplete (µg/mL)
This compound MRSA ATCC 335911416
LinezolidMRSA ATCC 3359128>1024
TedizolidMRSA ATCC 335910.51>128

Data sourced from a study on in vitro activities of oxazolidinone antibiotics against MRSA biofilms.[1]

Q4: How does treatment duration affect the efficacy of this compound in eradicating biofilms?

A4: Time-kill curve assays demonstrate that the duration of exposure to this compound is a critical factor for complete biofilm eradication. At its complete MBEC (16 µg/mL), this compound can achieve 100% reduction in biofilm colony-forming units (CFU) after 24 hours.[2][3] At lower concentrations, a significant reduction may be observed earlier (e.g., a ~3-log reduction at 4 µg/mL after 8 hours), but this may not lead to complete eradication with prolonged treatment.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MBEC results for this compound.

Possible Causes and Solutions:

  • Inadequate Biofilm Formation:

    • Problem: The initial biofilm may not be mature or dense enough, leading to artificially low MBEC values.

    • Solution: Ensure a standardized inoculum density (e.g., ~107 CFU/mL) and allow sufficient incubation time (typically 24 hours at 37°C) for robust biofilm formation.[4] The use of a biofilm-promoting medium, such as Tryptic Soy Broth (TSB) supplemented with 1% glucose, is recommended.[4]

  • Incomplete Removal of Planktonic Cells:

    • Problem: Residual planktonic (free-floating) bacteria can interfere with the accurate determination of the MBEC, as they are more susceptible to antibiotics than biofilm-embedded cells.

    • Solution: After the biofilm formation period, carefully wash the wells or pegs with sterile phosphate-buffered saline (PBS) to remove all non-adherent cells before adding the antibiotic dilutions.[4]

  • Improper Sonication for Cell Recovery:

    • Problem: Incomplete disruption of the biofilm during the recovery step will lead to an underestimation of the surviving cells and an inaccurate MBEC.

    • Solution: Ensure the sonication step is optimized to completely dislodge the biofilm from the surface without causing excessive cell lysis. Transfer the resulting suspension to a fresh plate for incubation and viability assessment.[4]

Issue 2: this compound treatment reduces biofilm biomass but does not achieve complete eradication in time-kill assays.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration:

    • Problem: The concentration of this compound used may be below the complete MBEC for the specific strain and experimental conditions.

    • Solution: Determine the MBECComplete for your strain prior to conducting time-kill assays. As shown in the table above, the concentration for complete eradication can be significantly higher than that for 99.9% eradication.[1]

  • Insufficient Treatment Duration:

    • Problem: Biofilm eradication is a time-dependent process. Shorter incubation times may not be sufficient for this compound to penetrate the biofilm matrix and kill all viable cells.

    • Solution: Extend the treatment duration in your time-kill assay. A 24-hour treatment period is often necessary to observe complete eradication at the MBECComplete.[2]

  • Presence of Persister Cells:

    • Problem: Biofilms can contain a subpopulation of dormant, antibiotic-tolerant "persister" cells that are not effectively killed by bacteriostatic or even bactericidal agents at standard concentrations.

    • Solution: Consider combination therapies. For instance, co-administration of this compound with a biofilm dispersal agent like C-TEMPO has been shown to synergistically enhance its efficacy and reduce the concentration of this compound required for complete eradication.[1]

Issue 3: High variability in Crystal Violet (CV) staining for biofilm quantification.

Possible Causes and Solutions:

  • Inconsistent Washing Steps:

    • Problem: Overly aggressive washing can dislodge the biofilm, while insufficient washing can leave behind residual media and non-adherent cells, both leading to variability.

    • Solution: Standardize the washing procedure. Gently wash the wells three times with PBS, and ensure complete removal of the liquid by inverting and tapping the plate on absorbent paper before staining.[5]

  • Incomplete Solubilization of Crystal Violet:

    • Problem: If the crystal violet is not fully solubilized from the stained biofilm, the absorbance readings will be artificially low and variable.

    • Solution: After staining and washing, add a sufficient volume of a solubilizing agent (e.g., 30% acetic acid or absolute ethanol) and ensure it is in contact with the entire stained area.[5] Pipette up and down to mix thoroughly before transferring to a new plate for reading the absorbance.

  • Staining of Non-Biofilm Material:

    • Problem: Crystal violet can stain proteins and other components of the growth medium that may have dried onto the well surface, leading to false-positive results.

    • Solution: Include a negative control with uninoculated medium to determine the background staining. Subtract the average absorbance of the negative control from the absorbance of the test wells.[5]

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay
  • Inoculum Preparation: Prepare an overnight culture of the test organism in TSB. Adjust the culture to a McFarland standard of 0.5 (~1.5 x 108 CFU/mL) and then dilute to the desired starting inoculum density (e.g., 1:100 in TSB with 1% glucose).

  • Biofilm Formation: Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate. Incubate for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Antibiotic Challenge: Prepare serial two-fold dilutions of this compound in fresh growth medium. Add 200 µL of each dilution to the biofilm-containing wells. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Recovery and Viability Assessment:

    • Aspirate the antibiotic-containing medium and wash the wells twice with PBS.

    • Add 200 µL of fresh, antibiotic-free medium to each well.

    • Place the plate in a sonicator water bath for 10-15 minutes to dislodge the biofilm.

    • Transfer 100 µL of the suspension from each well to a new 96-well plate.

    • Incubate the new plate for 18-24 hours at 37°C.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in no visible growth in the recovery wells.

Biofilm Time-Kill Curve Assay
  • Biofilm Formation: Grow biofilms as described in the MBEC protocol (steps 1-2).

  • Antibiotic Treatment: After washing, add 200 µL of this compound at the desired concentration (e.g., MBECComplete) to the wells. Include a growth control (no antibiotic).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), sacrifice a set of wells for each condition.

  • CFU Enumeration:

    • Aspirate the medium and wash the wells twice with PBS.

    • Add 200 µL of PBS to each well and sonicate to dislodge the biofilm.

    • Perform serial dilutions of the resulting suspension in PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment condition.

Visualizations

Signaling Pathways in S. aureus Biofilm Formation

The formation of Staphylococcus aureus biofilms is a complex process regulated by multiple signaling pathways. Understanding these pathways can help in troubleshooting experiments and interpreting results.

Biofilm_Formation_Signaling cluster_QS Quorum Sensing (agr system) cluster_Adhesion Adhesion & Aggregation AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor) AIP->AgrC binds AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII upregulates PSMs Phenol-Soluble Modulins (PSMs) RNAIII->PSMs upregulates Proteases Proteases RNAIII->Proteases upregulates Biofilm_Dispersal Biofilm Dispersal PSMs->Biofilm_Dispersal Proteases->Biofilm_Dispersal SarA SarA (Global Regulator) SarA->AgrC represses icaADBC icaADBC operon SarA->icaADBC activates MSCRAMMs MSCRAMMs (Surface Proteins) SarA->MSCRAMMs regulates PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA synthesizes Biofilm_Formation Biofilm Formation PIA->Biofilm_Formation MSCRAMMs->Biofilm_Formation This compound This compound Ribosome 50S Ribosome This compound->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Protein_Synthesis->AgrA affects expression of Protein_Synthesis->SarA affects expression of

Caption: Key signaling pathways regulating S. aureus biofilm formation and dispersal, and the inhibitory action of this compound on protein synthesis.

Experimental Workflow for MBEC Assay

MBEC_Workflow start Start: Prepare Bacterial Inoculum biofilm_formation Incubate 24h at 37°C (Biofilm Formation) start->biofilm_formation wash1 Wash with PBS (Remove Planktonic Cells) biofilm_formation->wash1 add_this compound Add Serial Dilutions of this compound wash1->add_this compound incubate_treatment Incubate 24h at 37°C (Antibiotic Challenge) add_this compound->incubate_treatment wash2 Wash with PBS (Remove Antibiotic) incubate_treatment->wash2 add_media Add Fresh, Antibiotic-Free Medium wash2->add_media sonicate Sonicate to Dislodge Biofilm add_media->sonicate transfer Transfer Suspension to New Plate sonicate->transfer incubate_recovery Incubate 18-24h at 37°C (Recovery) transfer->incubate_recovery read_results Read Results (Visual Inspection for Growth) incubate_recovery->read_results end End: Determine MBEC read_results->end

Caption: A step-by-step workflow for determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound.

References

Validation & Comparative

Ranbezolid and Linezolid: A Comparative Analysis of In Vitro Activity Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of vancomycin-resistant enterococci (VRE) presents a significant challenge in clinical settings, necessitating the development and evaluation of novel antimicrobial agents. Both ranbezolid and linezolid belong to the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis. This guide provides a detailed comparison of the in vitro activity of this compound and linezolid against VRE, supported by available experimental data and methodologies.

Comparative In Vitro Activity

While direct comparative studies evaluating this compound and linezolid against the same large panel of VRE isolates are limited in the readily available scientific literature, this guide synthesizes the existing data for each drug individually to provide an informed perspective on their potential activities.

Data Summary:

AntibioticOrganism(s)No. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
LinezolidEnterococcus faecium (VRE)490.72 - 21.52[1]
LinezolidVRE302 - 422[2]
LinezolidVRE38Not Specified22[3][4]
LinezolidVRENot SpecifiedNot Specified12[5]

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Note: The table above summarizes data from different studies, and direct comparison of MIC values should be done with caution due to potential variations in methodologies and isolate populations.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a crucial in vitro method to assess the susceptibility of bacteria to antimicrobial agents. The following is a generalized protocol based on standard methodologies like those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

Workflow:

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial twofold dilutions of this compound and Linezolid P2 Dispense into 96-well microtiter plates P1->P2 I1 Inoculate each well with VRE suspension P2->I1 P3 Prepare standardized inoculum of VRE (e.g., 0.5 McFarland) I2 Include growth control (no antibiotic) and sterility control (no bacteria) wells I1->I2 I3 Incubate plates at 35-37°C for 16-20 hours I2->I3 A1 Examine plates for visible bacterial growth I3->A1 A2 Determine MIC: lowest concentration with no visible growth A1->A2

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and linezolid are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: VRE isolates are cultured on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated under specific atmospheric conditions (e.g., ambient air) and temperature (typically 35°C) for a defined period (usually 16-20 hours).[6]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6]

Mechanism of Action

Both this compound and linezolid are members of the oxazolidinone class of antibiotics and share a common mechanism of action. They are protein synthesis inhibitors that act at an early stage of this process.[7]

Signaling Pathway:

cluster_ribosome Bacterial Ribosome cluster_oxazolidinones Oxazolidinones cluster_complex Initiation Complex Formation r30S 30S Subunit mRNA mRNA IC_Formation 70S Initiation Complex Formation r50S 50S Subunit r50S->IC_Formation fMet_tRNA fMet-tRNA Ox This compound / Linezolid Ox->r50S Binds to 23S rRNA of 50S subunit Ox->IC_Formation Inhibits Protein_Synthesis Protein Synthesis IC_Formation->Protein_Synthesis Leads to

Caption: Oxazolidinone mechanism of action.

Detailed Mechanism:

Oxazolidinones exert their antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[7][8] This binding occurs at the peptidyl transferase center (PTC), a critical region for protein synthesis.[8] By binding to this site, this compound and linezolid interfere with the proper positioning of the initiator transfer RNA (fMet-tRNA).[9] This disruption prevents the formation of the functional 70S initiation complex, which is the first and essential step in bacterial protein synthesis.[10] The inhibition of this initiation step ultimately halts the production of bacterial proteins, leading to a bacteriostatic effect against enterococci.

Conclusion

Both this compound and linezolid, as members of the oxazolidinone class, are important therapeutic options against multidrug-resistant Gram-positive bacteria, including VRE. Based on the available data, linezolid demonstrates consistent in vitro activity against VRE isolates. While direct, comprehensive comparative data for this compound against VRE is not as readily available, its shared mechanism of action with linezolid suggests it would also possess activity against these challenging pathogens. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound and linezolid against a broad range of VRE clinical isolates. Researchers are encouraged to consult the latest surveillance data and conduct in-house susceptibility testing to guide specific research and development efforts.

References

A Comparative Analysis of Ranbezolid and Tedizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Oxazolidinones are a critical class of antibiotics effective against such Gram-positive bacteria. This guide provides a detailed comparative analysis of two oxazolidinones, Ranbezolid and Tedizolid, focusing on their performance against MRSA, supported by experimental data.

Executive Summary

Both this compound and Tedizolid are potent inhibitors of bacterial protein synthesis, demonstrating efficacy against MRSA. Tedizolid is a second-generation oxazolidinone, approved for clinical use, and is noted for its enhanced potency over the first-generation Linezolid. This compound, an investigational oxazolidinone, also exhibits robust anti-MRSA activity. This analysis reveals that while both compounds are effective, they exhibit nuanced differences in their in vitro and in vivo activities, which are critical for consideration in drug development and research applications.

Mechanism of Action

This compound and Tedizolid share a common mechanism of action, characteristic of the oxazolidinone class. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in the translation process.[1][2][3][4] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

dot

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_complex 70S Initiation Complex 30S_subunit->70S_complex 50S_subunit 50S Subunit 50S_subunit->70S_complex Protein Protein Synthesis 70S_complex->Protein Leads to mRNA mRNA mRNA->30S_subunit Binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit Binds Oxazolidinones This compound / Tedizolid Oxazolidinones->50S_subunit Binds to P-site Oxazolidinones->70S_complex Prevents formation

Figure 1: Mechanism of Action of Oxazolidinones

In Vitro Activity against MRSA

Direct comparative studies highlight the potent in vitro activity of both this compound and Tedizolid against MRSA.

Minimum Inhibitory Concentrations (MICs)

A study comparing this compound (as RBx 11760), Tedizolid, and Linezolid demonstrated that both this compound and Tedizolid have lower MIC₉₀ values against MRSA compared to Linezolid. Another study focusing on MRSA isolates from skin and soft tissue infections also found Tedizolid to be more active than Linezolid, with MIC values ranging from 0.13 to 0.75 µg/mL.

AntibioticMRSA Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound (RBx 11760) S. aureus-2
Tedizolid S. aureus--
MRSA (Clinical Isolates)0.380.5
Linezolid S. aureus-4
MRSA (Clinical Isolates)-3
Time-Kill Kinetics

Time-kill assays reveal the bactericidal or bacteriostatic nature of an antibiotic over time. In a direct comparison, this compound (RBx 11760), Tedizolid, and Linezolid all exhibited a bacteriostatic effect against the MRSA H-29 strain. However, this compound achieved a 2-log₁₀ reduction in bacterial count at a lower concentration (4x MIC) compared to Tedizolid and Linezolid, which required a higher concentration (16x MIC) to achieve a similar or lesser effect. This suggests that this compound may have a more potent bacteriostatic activity at lower multiples of its MIC.

AntibioticConcentrationLog₁₀ Kill against MRSA H-29Reference(s)
This compound (RBx 11760) 4x MIC2
Tedizolid 16x MIC2
Linezolid 16x MIC1.4
Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic. This compound (RBx 11760) demonstrated a PAE of 3 hours at a concentration of 4 mg/L against MRSA H-29. For comparison, Linezolid required a higher concentration of 16 mg/L to produce the same duration of PAE. While direct comparative data for Tedizolid's PAE in the same study is not provided, other research has characterized its PAE.

In Vivo Efficacy in MRSA Infection Models

Animal models provide crucial insights into the in vivo performance of antibiotics. A neutropenic mouse thigh infection model was used to directly compare the efficacy of this compound (RBx 11760), Tedizolid, and Linezolid against an MRSA strain.

AntibioticDose (mg/kg)Log₁₀ CFU Reduction vs. ControlReference(s)
This compound (RBx 11760) 25Significant
50Significant
Tedizolid 25Significant
50Significant
Linezolid 25Significant
50Significant

The results from this model indicated that all three oxazolidinones were effective in reducing the bacterial burden in the thighs of infected mice.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MICs are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

dot

cluster_workflow MIC Determination Workflow Start Prepare serial two-fold dilutions of antibiotics in microtiter plate Inoculate Inoculate each well with a standardized MRSA suspension Start->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read Determine MIC as the lowest concentration with no visible growth Incubate->Read End Record MIC value Read->End

Figure 2: MIC Determination Workflow

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the rate and extent of bacterial killing by an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the MRSA test strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Addition: The antibiotics are added to the bacterial suspensions at various multiples of their predetermined MICs (e.g., 1x, 2x, 4x, 8x, 16x MIC). A growth control without any antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Counts: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.

Post-Antibiotic Effect (PAE) Determination

The PAE is determined by exposing a bacterial culture to an antibiotic for a short period, followed by removal of the antibiotic and monitoring of subsequent bacterial growth.

  • Exposure: A mid-logarithmic phase culture of MRSA is exposed to a specific concentration of the antibiotic (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).

  • Removal of Antibiotic: The antibiotic is removed by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial cells.

  • Growth Monitoring: The viable count of the antibiotic-exposed culture and an unexposed control culture are monitored over time by plating serial dilutions.

  • Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after antibiotic removal, and C is the corresponding time for the unexposed control culture.

In Vivo Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents in a localized infection.

dot

cluster_workflow Murine Thigh Infection Model Workflow Induce_Neutropenia Induce neutropenia in mice (optional, e.g., with cyclophosphamide) Infect Inject a standardized inoculum of MRSA into the thigh muscle Induce_Neutropenia->Infect Treat Administer antibiotics at specified doses and intervals Infect->Treat Harvest Euthanize mice at predetermined time points and harvest thigh tissue Treat->Harvest Homogenize Homogenize thigh tissue Harvest->Homogenize Quantify Plate serial dilutions of homogenate to determine bacterial load (CFU/thigh) Homogenize->Quantify Analyze Compare bacterial loads between treated and control groups Quantify->Analyze

Figure 3: Murine Thigh Infection Model Workflow

Conclusion

Both this compound and Tedizolid are highly effective against MRSA in vitro and in vivo. Tedizolid has the advantage of being a clinically approved antibiotic with a well-established profile. This compound, as an investigational drug, demonstrates promising potency, in some cases achieving similar or greater effects at lower concentrations compared to Tedizolid and Linezolid in preclinical models. For researchers and drug development professionals, these findings underscore the potential of the oxazolidinone class and highlight the nuanced but important differences between individual compounds that may influence their future clinical applications and development pathways. Further head-to-head comparative studies, particularly focusing on a wider range of clinical MRSA isolates and diverse infection models, will be invaluable in fully elucidating the comparative strengths of this compound and Tedizolid.

References

Ranbezolid Demonstrates Superior Bactericidal Activity Against Staphylococcus epidermidis Compared to Key Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data validates the potent bactericidal activity of the novel oxazolidinone, Ranbezolid, against Staphylococcus epidermidis, a leading cause of nosocomial and device-related infections. Comparative data reveals this compound's superior killing kinetics against S. epidermidis when benchmarked against other commonly used antibiotics, including linezolid, vancomycin, and daptomycin. This guide provides a detailed comparison of their performance, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Comparative Bactericidal Activity: A Quantitative Overview

The in vitro efficacy of this compound against S. epidermidis is highlighted by its low minimum inhibitory concentration (MIC) and rapid bactericidal action. The following tables summarize the comparative quantitative data for this compound and other key antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) against S. epidermidis

AntibioticS. epidermidis StrainMIC (µg/mL)Citation(s)
This compound ATCC 23760 1 [1][2]
LinezolidATCC 237602[1][2]
VancomycinClinical Isolates2 - 4[3][4]
DaptomycinClinical Isolates0.5 - 1[3][5]

Table 2: Time-Kill Kinetics against S. epidermidis

AntibioticConcentrationTime to Achieve ≥3-log10 Reduction (Bactericidal Effect)Citation(s)
This compound 4x MIC (4 µg/mL) 6 hours [2]
Linezolid4x MIC (8 µg/mL)Bacteriostatic (no bactericidal effect observed)[2]
Vancomycin1x MIC and Cmax24 hours[6]
DaptomycinCmax4 - 8 hours[6]

Mechanism of Action: A Visual Representation

This compound, like other oxazolidinones, primarily functions by inhibiting bacterial protein synthesis. However, its unique structural features contribute to its enhanced bactericidal activity against S. epidermidis. The following diagrams illustrate the mechanism of action for this compound and the comparator antibiotics.

cluster_this compound This compound This compound This compound Ribosome50S 50S Ribosomal Subunit This compound->Ribosome50S InitiationComplex Inhibition of 70S Initiation Complex Formation Ribosome50S->InitiationComplex ProteinSynthesis Inhibition of Protein Synthesis InitiationComplex->ProteinSynthesis CellDeath Bactericidal Effect ProteinSynthesis->CellDeath

Mechanism of action for this compound.

cluster_comparators Comparator Antibiotics cluster_linezolid Linezolid cluster_vancomycin Vancomycin cluster_daptomycin Daptomycin Linezolid Linezolid Ribosome50S_L 50S Ribosomal Subunit Linezolid->Ribosome50S_L InitiationComplex_L Inhibition of 70S Initiation Complex Formation Ribosome50S_L->InitiationComplex_L ProteinSynthesis_L Inhibition of Protein Synthesis InitiationComplex_L->ProteinSynthesis_L CellGrowthArrest Bacteriostatic Effect ProteinSynthesis_L->CellGrowthArrest Vancomycin Vancomycin Peptidoglycan Peptidoglycan Synthesis Vancomycin->Peptidoglycan CellWall Cell Wall Inhibition Peptidoglycan->CellWall CellLysis Bactericidal Effect CellWall->CellLysis Daptomycin Daptomycin CellMembrane Cell Membrane Binding Daptomycin->CellMembrane Depolarization Membrane Depolarization CellMembrane->Depolarization IonEfflux K+ Efflux Depolarization->IonEfflux MacromolecularSynthesis Inhibition of DNA, RNA, and Protein Synthesis Depolarization->MacromolecularSynthesis CellDeath_D Bactericidal Effect MacromolecularSynthesis->CellDeath_D

Mechanisms of action for comparator antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Testing

The MIC of each antibiotic was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Workflow for MIC Determination:

start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of antibiotics in microtiter plate prep_inoculum->serial_dilution inoculate Inoculate microtiter plate with bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC: lowest concentration with no visible growth incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Inoculum Preparation: A standardized inoculum of S. epidermidis is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time, following CLSI guidelines.[9][10][11]

Workflow for Time-Kill Assay:

start Start prep_culture Prepare logarithmic phase bacterial culture start->prep_culture add_antibiotic Add antibiotic at specified concentration (e.g., 4x MIC) prep_culture->add_antibiotic incubate_sample Incubate at 37°C with shaking add_antibiotic->incubate_sample sample_collection Collect aliquots at defined time points (0, 2, 4, 6, 8, 24h) incubate_sample->sample_collection serial_dilute_plate Perform serial dilutions and plate on agar sample_collection->serial_dilute_plate count_colonies Incubate plates and count colony forming units (CFU/mL) serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end End plot_data->end

Workflow for Time-Kill Assay.

  • Culture Preparation: A logarithmic-phase culture of S. epidermidis is prepared in a suitable broth medium.

  • Antibiotic Exposure: The antimicrobial agent is added to the bacterial culture at a predetermined concentration (e.g., 1x, 2x, or 4x MIC). A growth control without the antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated onto agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

References

Ranbezolid in the Ring: A Head-to-Head Clinical Showdown with Fellow Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving battle against multidrug-resistant Gram-positive bacteria, the oxazolidinone class of antibiotics has emerged as a critical line of defense. While linezolid paved the way as the first-in-class agent, a new generation of oxazolidinones, including ranbezolid, tedizolid, and contezolid, has entered the clinical arena, each vying for a superior profile in terms of efficacy, safety, and targeted application. This guide provides a comprehensive, data-driven comparison of this compound against its key counterparts based on available clinical and preclinical trial data, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficacy

Clinical trials have established the non-inferiority of newer oxazolidinones compared to linezolid in treating various infections, particularly acute bacterial skin and skin structure infections (ABSSSI). While direct head-to-head trials between this compound and other newer agents like tedizolid and contezolid are limited, a comparative analysis against the common anchor, linezolid, provides a clear picture of their relative performance.

Table 1: Clinical Efficacy of Oxazolidinones in Complicated Skin and Soft Tissue Infections (cSSTI) / Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

OxazolidinoneComparatorIndicationClinical Cure Rate (Test of Cure)Key Findings
Contezolid LinezolidcSSTI92.8% (Contezolid) vs. 93.4% (Linezolid)[1]Non-inferiority of contezolid to linezolid was demonstrated.[1]
Tedizolid LinezolidABSSSIEarly Clinical Response (48-72h): 85% (Tedizolid) vs. 83% (Linezolid)[2]A 6-day course of once-daily tedizolid was non-inferior to a 10-day course of twice-daily linezolid.[2]
This compound LinezolidN/A (Preclinical Data)N/APreclinical data indicates superior in vitro activity against certain pathogens compared to linezolid.[3][4]

In Vitro Activity: A Potency Comparison

Preclinical data provides a foundational understanding of an antibiotic's intrinsic power. In vitro studies consistently demonstrate this compound's potent activity against a broad spectrum of anaerobic bacteria, often surpassing that of linezolid.

Table 2: Comparative In Vitro Activity (MICµg/mL) Against Anaerobic Bacteria

OrganismThis compound MIC₅₀/₉₀Linezolid MIC₅₀/₉₀
Bacteroides fragilis group0.03 / 0.52 / 4
Prevotella spp.≤0.008 / 0.1250.5 / 2
Fusobacterium spp.≤0.008 / 1.00.25 / 1
Clostridium difficile0.125 / 0.251 / 4
Peptostreptococcus spp.≤0.008 / 0.250.5 / 1

Source: Adapted from Ednie et al., Antimicrobial Agents and Chemotherapy, 2003.[3][4]

Safety and Tolerability: A Key Differentiator

A significant focus in the development of newer oxazolidinones has been to mitigate the adverse effects associated with long-term linezolid use, particularly myelosuppression (thrombocytopenia and anemia). Clinical trial data suggests that both contezolid and tedizolid offer an improved safety profile in this regard.

Table 3: Comparative Safety Profile of Oxazolidinones

Adverse EventContezolid vs. Linezolid (cSSTI trial)Tedizolid vs. Linezolid (ABSSSI trials)This compound
Thrombocytopenia 0% (Contezolid) vs. 2.3% (Linezolid)[1]Lower incidence with tedizolid[5]Preclinical studies suggest a potentially lower risk.
Leucopenia 0.3% (Contezolid) vs. 3.4% (Linezolid)[1]
Gastrointestinal AEs Comparable between groups[1]Less frequent with tedizolid (16% vs. 20%)[2]

Experimental Protocols: A Look Under the Hood

The robustness of clinical trial data is intrinsically linked to the rigor of the experimental design. Below are the methodologies for key comparative trials.

Contezolid vs. Linezolid for cSSTI (Phase III)
  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.[1]

  • Patient Population: Adults with complicated skin and soft tissue infections.[1]

  • Dosing Regimen:

    • Contezolid: 800 mg orally every 12 hours for 7-14 days.[1]

    • Linezolid: 600 mg orally every 12 hours for 7-14 days.[1]

  • Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit.[1]

  • Non-inferiority Margin: The lower limit of the 95% confidence interval for the treatment difference in clinical cure rates was greater than -10%.[1]

Tedizolid vs. Linezolid for ABSSSI (ESTABLISH-2 Trial)
  • Study Design: A randomized, double-blind, phase 3, non-inferiority trial.[2]

  • Patient Population: Patients (≥12 years) with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with a minimum lesion area of 75 cm².[2]

  • Dosing Regimen:

    • Tedizolid: 200 mg intravenously once daily for 6 days, with an optional oral step-down.[2]

    • Linezolid: 600 mg intravenously twice daily for 10 days, with an optional oral step-down.[2]

  • Primary Endpoint: Early clinical response (≥20% reduction in lesion area at 48-72 hours).[2]

  • Non-inferiority Margin: -10%.[2]

Visualizing the Oxazolidinone Landscape

To better understand the relationships and key characteristics of these antibiotics, the following diagrams illustrate their clinical trial progression and mechanism of action.

Oxazolidinone_Clinical_Development cluster_preclinical Preclinical cluster_phase3 Phase III Clinical Trials cluster_approval Market Approval Ranbezolid_Preclinical This compound (Potent in vitro anaerobic activity) Tedizolid Tedizolid (Non-inferior to Linezolid, shorter duration) Ranbezolid_Preclinical->Tedizolid Development Pathway Contezolid Contezolid (Non-inferior to Linezolid, improved safety) Ranbezolid_Preclinical->Contezolid Linezolid Linezolid (Established Efficacy) Linezolid->Tedizolid Comparator Linezolid->Contezolid Comparator Linezolid_Approved Linezolid Linezolid->Linezolid_Approved Tedizolid_Approved Tedizolid Tedizolid->Tedizolid_Approved Contezolid_Approved Contezolid (Approved in China) Contezolid->Contezolid_Approved

Caption: Clinical development pathway of key oxazolidinones.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Inhibits Oxazolidinones Oxazolidinones (this compound, Linezolid, etc.) Oxazolidinones->50S_subunit Binds to P site

Caption: Mechanism of action of oxazolidinone antibiotics.

References

A Comparative Guide to Ranbezolid and Linezolid: Investigating Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ranbezolid and Linezolid, two important oxazolidinone antibiotics. The focus is on their cross-resistance profiles, supported by available experimental data. While direct comparative studies on this compound against a full panel of linezolid-resistant strains are limited in publicly accessible literature, this guide synthesizes the existing data to provide a comprehensive overview for the research community.

Executive Summary

Linezolid, the first clinically approved oxazolidinone, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria. However, the emergence of linezolid-resistant strains necessitates the development of new agents within this class. This compound is a newer oxazolidinone that has demonstrated potent in vitro activity against a range of Gram-positive pathogens. Understanding the potential for cross-resistance between these two compounds is crucial for guiding future antibiotic development and clinical use. This document outlines the known mechanisms of linezolid resistance and presents available data on the activity of this compound and other next-generation oxazolidinones against susceptible and resistant bacterial isolates.

Mechanism of Action and Resistance

Both this compound and Linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This unique mechanism of action prevents the formation of the initiation complex, a crucial step in protein synthesis.[1][2]

Resistance to linezolid primarily arises from mutations in the 23S rRNA gene, most commonly the G2576T substitution.[2][3] Other resistance mechanisms include mutations in ribosomal proteins L3 and L4, and the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes an RNA methyltransferase that modifies the antibiotic's binding site on the ribosome.[4][5] Given that this compound shares the same target site, cross-resistance is a significant concern.

dot

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Oxazolidinones\n(Linezolid, this compound) Oxazolidinones (Linezolid, this compound) 50S Ribosomal Subunit 50S Ribosomal Subunit Oxazolidinones\n(Linezolid, this compound)->50S Ribosomal Subunit Binds to Protein Synthesis\nInitiation Complex Protein Synthesis Initiation Complex 50S Ribosomal Subunit->Protein Synthesis\nInitiation Complex Prevents formation of Protein Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis\nInitiation Complex->Protein Synthesis Inhibition 23S rRNA Mutations\n(e.g., G2576T) 23S rRNA Mutations (e.g., G2576T) Altered Drug Target Altered Drug Target 23S rRNA Mutations\n(e.g., G2576T)->Altered Drug Target Ribosomal Protein Mutations\n(L3, L4) Ribosomal Protein Mutations (L3, L4) Ribosomal Protein Mutations\n(L3, L4)->Altered Drug Target cfr Gene cfr Gene cfr Gene->Altered Drug Target Methylates 23S rRNA Reduced Drug Binding Reduced Drug Binding Altered Drug Target->Reduced Drug Binding Resistance Resistance Reduced Drug Binding->Resistance

Caption: Mechanism of action of oxazolidinones and primary resistance pathways.

In Vitro Activity: this compound vs. Linezolid

Available data indicates that this compound exhibits potent in vitro activity against linezolid-susceptible Gram-positive bacteria, often comparable to or slightly better than linezolid.

Table 1: Comparative MICs (μg/mL) of this compound and Linezolid Against Susceptible Strains

OrganismThis compound MICLinezolid MICReference
Staphylococcus aureus (MSSA)12[6]
Staphylococcus aureus (MRSA)12[6]
Staphylococcus epidermidis (MSSE)12[6]
Staphylococcus epidermidis (MRSE)12[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.[8][9][10][11]

dot

G cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (1:100 in Cation-Adjusted Mueller-Hinton Broth) prep_inoculum->dilute_inoculum inoculate_plates Inoculate Plates (Final concentration of 5x10^5 CFU/mL) dilute_inoculum->inoculate_plates prep_plates Prepare 96-well Plates (Serial dilutions of antibiotics) prep_plates->inoculate_plates incubate Incubate (35°C for 16-20 hours) inoculate_plates->incubate read_results Read Results (Lowest concentration with no visible growth = MIC) incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the same morphological type from an agar plate culture.

    • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (usually 2 to 6 hours).

    • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This results in a suspension containing approximately 1 x 108 CFU/mL.

  • Inoculation of Microdilution Trays:

    • Within 15 minutes of standardization, dilute the adjusted inoculum suspension in cation-adjusted Mueller-Hinton broth (CAMHB). The final inoculum concentration in each well should be approximately 5 x 105 CFU/mL.

    • Prepare serial twofold dilutions of this compound and Linezolid in CAMHB in 96-well microtiter plates.

    • Inoculate each well with the standardized bacterial suspension. The final volume in each well is typically 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microdilution trays at 35°C in ambient air for 16 to 20 hours for staphylococci and enterococci.

  • Reading and Interpretation:

    • Following incubation, examine the trays for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

Time-kill assays are performed to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.

    • Prepare tubes containing CAMHB with the desired concentrations of this compound and Linezolid (e.g., 1x, 2x, 4x, and 8x the MIC). Also, include a growth control tube without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35°C for 18 to 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction in CFU/mL.

Conclusion

While this compound shows promise as a potent oxazolidinone antibiotic against susceptible Gram-positive bacteria, a comprehensive understanding of its activity against linezolid-resistant strains is crucial for its potential clinical positioning. The lack of publicly available, direct comparative data on the cross-resistance between this compound and Linezolid highlights a critical area for future research. Further studies are needed to elucidate the in vitro and in vivo efficacy of this compound against a diverse panel of linezolid-resistant clinical isolates with well-characterized resistance mechanisms. Such data will be invaluable for the scientific and medical communities in the ongoing effort to combat antimicrobial resistance.

References

Ranbezolid: A Potent Oxazolidinone Demonstrating Efficacy Against Linezolid-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of resistance to linezolid, a critical last-resort antibiotic for treating severe Gram-positive infections, necessitates the development of novel therapeutic agents. Ranbezolid, an investigational oxazolidinone, has demonstrated promising in vitro and in vivo activity, including against linezolid-resistant bacterial strains. This guide provides an objective comparison of this compound's performance with Linezolid, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Superior In Vitro Potency Against Susceptible and Resistant Pathogens

This compound consistently exhibits greater in vitro potency than linezolid against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Notably, emerging evidence suggests that this compound maintains significant activity against strains that have developed resistance to linezolid through common mechanisms.

Comparative Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the comparative MIC data for this compound and Linezolid against various bacterial strains.

OrganismAntibioticMIC (µg/mL)
Staphylococcus aureus ATCC 25923 (Linezolid-Susceptible)This compound1
Linezolid2
Staphylococcus epidermidis ATCC 23760 (Linezolid-Susceptible)This compound1
Linezolid2
Data sourced from a study on the mode of action of this compound against Staphylococci.[1]

While direct comparative studies of this compound against a comprehensive panel of well-characterized linezolid-resistant strains are still emerging, data from studies on other novel oxazolidinones provide strong evidence for the potential of this class to overcome resistance. For instance, the novel oxazolidinone RWJ-416457 demonstrated two- to four-fold lower MICs than linezolid against linezolid-resistant S. aureus and enterococci harboring 23S rRNA mutations.[2]

OrganismResistance MechanismAntibioticMIC Range (µg/mL)
Linezolid-Resistant S. aureus23S rRNA mutationsRWJ-4164572 - 32
Linezolid8 - 64
Linezolid-Resistant Enterococci23S rRNA mutationsRWJ-4164572 - 32
Linezolid8 - 64
Data for the novel oxazolidinone RWJ-416457, indicating the potential for newer oxazolidinones to overcome 23S rRNA-mediated resistance.[2]

Furthermore, a study on the in vitro activity of five oxazolidinones, including this compound, against MRSA biofilms revealed that only this compound was capable of complete biofilm eradication at clinically relevant concentrations.[3][4]

Enhanced Bactericidal Activity and In Vivo Efficacy

Beyond its potent inhibitory activity, this compound has demonstrated superior bactericidal (killing) activity compared to the generally bacteriostatic (growth-inhibiting) nature of linezolid against certain pathogens.

Time-Kill Kinetics

Time-kill assays measure the rate at which an antibiotic kills a bacterial population. Studies have shown that while both this compound and Linezolid are bacteriostatic against S. aureus, this compound exhibits bactericidal activity against S. epidermidis.[1]

OrganismAntibioticActivity
S. aureus ATCC 25923This compoundBacteriostatic
LinezolidBacteriostatic
S. epidermidis ATCC 23760This compoundBactericidal
LinezolidBacteriostatic
Comparative bactericidal activity from a study on the mode of action of this compound.[1]
In Vivo Animal Models

Preclinical studies in murine models of infection have provided further evidence of the potential advantages of newer oxazolidinones over linezolid, particularly against resistant strains. In a mouse peritonitis model, the novel oxazolidinone tedizolid, which has a similar profile to other next-generation oxazolidinones, showed comparable efficacy to linezolid against a cfr-positive MRSA strain, despite having a lower MIC.[5]

Mechanism of Action and Overcoming Resistance

Like other oxazolidinones, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, molecular modeling studies suggest that this compound has a higher binding affinity for the ribosome compared to linezolid, which may contribute to its increased potency and its ability to overcome certain resistance mechanisms.[1][6]

Linezolid resistance is primarily mediated by mutations in the 23S rRNA gene (e.g., G2576T) or by the acquisition of the cfr gene, which encodes an RNA methyltransferase that modifies the antibiotic's binding site.[7][8][9][10] The enhanced binding affinity of this compound may allow it to maintain activity against ribosomes with these alterations.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents (this compound and Linezolid) are prepared in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Addition: The antimicrobial agent is added at various multiples of its MIC.

  • Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Incubation and Colony Counting: Plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

G

In Vivo Murine Peritonitis Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.

  • Infection: Mice are infected intraperitoneally with a lethal or sublethal dose of the test organism suspended in a mucin-containing solution to enhance virulence.

  • Treatment: The antimicrobial agents are administered at various doses and schedules (e.g., subcutaneously or orally) at specified times post-infection.

  • Observation: Animals are monitored for survival over a defined period (e.g., 7 days).

  • Efficacy Determination: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

G

Conclusion

The available data strongly suggest that this compound is a promising next-generation oxazolidinone with significant potential to address the growing challenge of linezolid resistance. Its superior in vitro potency, demonstrated bactericidal activity against certain pathogens, and efficacy in preclinical models, particularly against resistant strains, warrant further investigation. As more comprehensive clinical data becomes available, this compound could emerge as a valuable therapeutic alternative for treating infections caused by multidrug-resistant Gram-positive bacteria.

References

Safety Operating Guide

Safe Disposal of Ranbezolid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For Ranbezolid, a novel oxazolidinone antibacterial, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Disclaimer: The following procedures are based on general best practices for pharmaceutical and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not available in the conducted search. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if available, the manufacturer-provided SDS for this compound, as this will contain specific handling and disposal instructions.

I. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA enacted Subpart P of the RCRA regulations, which provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities. A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous pharmaceutical waste.[1][2] Improper disposal can lead to environmental contamination, the development of antibiotic-resistant bacteria, and significant regulatory penalties.[3][4][5]

II. Characterization and Properties of this compound

This compound is an investigational oxazolidinone antibiotic that inhibits bacterial protein synthesis.[6] As an active pharmaceutical ingredient (API) and antibiotic, any waste containing this compound should be treated as chemical waste.[4] In the absence of a specific SDS, it is prudent to handle this compound as a hazardous pharmaceutical waste.

The table below summarizes key properties for this compound and the related compound, Linezolid, which can inform handling and disposal decisions.

PropertyThis compoundLinezolid (for comparison)Reference
Chemical Class OxazolidinoneOxazolidinone[6]
Molecular Formula C₂₁H₂₄FN₅O₆C₁₆H₂₀FN₃O₄[7]
Molecular Weight 461.44 g/mol 337.35 g/mol [7]
Physical State Solid (Assumed)Solid (White)[8]
Melting Point Not available181 - 183 °C[8]
Solubility in Water Not availableInsoluble[9]
Known Hazards Competitively inhibits monoamine oxidase-A (MAO-A).Causes damage to organs through prolonged or repeated exposure.[8][9]

Operational Protocol for this compound Disposal

This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify Waste Streams: Identify all materials contaminated with this compound. This includes, but is not limited to:

    • Unused or expired pure this compound (API).

    • Stock solutions and dilutions.[4]

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.[3]

    • Used labware (e.g., vials, pipette tips, plates).

    • Spill cleanup materials.

  • Segregate at Source: Do not mix this compound waste with general trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Hazardous Classification: Treat all this compound waste as hazardous pharmaceutical waste. This ensures the highest level of safety and compliance.

Step 2: Proper Containerization
  • Select Appropriate Containers:

    • For hazardous pharmaceutical waste, use designated black waste containers that are leak-proof and have a secure lid.[1] These containers must be clearly labeled "Hazardous Waste - Pharmaceuticals."

    • If determined to be non-hazardous by EHS, use a blue pharmaceutical waste container.[1][10]

  • Labeling: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Accumulation start date.

    • Associated hazards (e.g., "Toxic").

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers.

Step 3: Storage and Handling
  • Designated Storage Area: Store sealed waste containers in a designated, secure area that is well-ventilated and away from incompatible materials.[8]

  • Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary container to prevent spills.

  • Personnel Training: Ensure that all personnel handling this compound and its associated waste are trained on the specific hazards and emergency procedures.[1]

Step 4: Final Disposal
  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound waste down the sink or drain.[1][3] This is explicitly forbidden for hazardous pharmaceuticals under EPA Subpart P.

    • DO NOT place this compound waste in the regular trash.[3][11]

  • Approved Disposal Route:

    • The required method for disposing of hazardous pharmaceutical waste is through a licensed hazardous waste management company.[1]

    • The ultimate disposal method is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Ensure all paperwork is completed as required.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ranbezolid_Disposal_Workflow start This compound Waste Generated (API, Solutions, Contaminated Materials) consult Consult Institutional EHS & this compound SDS (if available) start->consult decision Characterize Waste: Hazardous or Non-Hazardous? consult->decision segregate_haz Segregate as Hazardous Pharmaceutical Waste decision->segregate_haz Assume Hazardous (Precautionary Principle) segregate_nonhaz Segregate as Non-Hazardous Pharmaceutical Waste decision->segregate_nonhaz Confirmed Non-Hazardous by EHS/SDS container_haz Place in Labeled, Sealed BLACK Waste Container segregate_haz->container_haz storage Store in Designated Secure Area container_haz->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal container_nonhaz Place in Labeled, Sealed BLUE Waste Container segregate_nonhaz->container_nonhaz container_nonhaz->storage

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Disposal Plan for Handling Ranbezolid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Ranbezolid is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential safety protocols and disposal procedures based on best practices for handling analogous oxazolidinone antibiotics and other hazardous drugs.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[1][2]

PPE CategoryItemPurpose
Hand Protection Double gloves (chemotherapy-grade)To prevent skin contact with the compound.
Eye Protection Safety goggles or face shieldTo protect eyes from splashes or aerosols.
Body Protection Disposable gownTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or creating aerosols to prevent inhalation.

Operational Plan for Handling this compound

A clear and structured workflow is critical to minimize the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designated Preparation Area weigh_hood Weighing in a Fume Hood solubilize Solubilization of Compound weigh_hood->solubilize don_ppe Don Appropriate PPE don_ppe->weigh_hood Before handling experiment Experimental Use solubilize->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate After use doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_container Segregate Waste into Labeled Containers doff_ppe->waste_container Dispose of used PPE disposal_protocol Follow Institutional Disposal Protocol waste_container->disposal_protocol

This compound Handling and Disposal Workflow

Experimental Protocols:

Preparation:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This includes double gloving, a disposable gown, and eye protection. A respirator is recommended when working with the powdered form.

Handling:

  • Avoid Inhalation and Contact: Take care to avoid inhaling the powder or allowing it to come into contact with skin or eyes.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to minimize the generation of dust or aerosols.

Cleanup and Decontamination:

  • Work Surfaces: After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of gloves and gowns in a designated waste container immediately after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[3][4][5][6]

Waste Segregation:

  • Solid Waste: All solid waste, including unused this compound powder, contaminated gloves, gowns, and other disposable materials, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous liquid waste container.[3] Do not pour antibiotic waste down the drain.[3]

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[3] This may involve arranging for pickup by your institution's environmental health and safety (EHS) department.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in an appropriate inactivating solution before washing.

By adhering to these safety and disposal protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.